molecular formula C19H38O B165413 2-Nonadecanone CAS No. 629-66-3

2-Nonadecanone

Cat. No.: B165413
CAS No.: 629-66-3
M. Wt: 282.5 g/mol
InChI Key: IEDKVDCIEARIIU-UHFFFAOYSA-N
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Description

2-Nonadecanone is a ketone.
belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva.

Properties

IUPAC Name

nonadecan-2-one
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InChI

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKVDCIEARIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212077
Record name Nonadecan-2-one
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

629-66-3
Record name 2-Nonadecanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecan-2-one
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Record name Nonadecan-2-one
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Record name Nonadecan-2-one
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Foundational & Exploratory

2-Nonadecanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic ketone, is a molecule of significant interest in various scientific fields, including analytical chemistry, biomedical research, and environmental studies.[1] Its unique physicochemical properties, stemming from its 19-carbon backbone and the position of the carbonyl group, make it a valuable compound for a range of applications.[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and potential applications of this compound, with a focus on information relevant to research and development.

Molecular Structure and Formula

This compound is chemically classified as a ketone, featuring a carbonyl group (C=O) at the second carbon position of a nineteen-carbon aliphatic chain.[1][2][3] This structural arrangement leads to its common name, methyl heptadecyl ketone.[1]

The fundamental details of its molecular composition are summarized below:

  • Molecular Formula: C₁₉H₃₈O[1][2][3]

  • IUPAC Name: nonadecan-2-one[1]

  • CAS Number: 629-66-3[1][4]

  • Synonyms: Methyl heptadecyl ketone, 2-Oxononadecane[3]

The long, non-polar hydrocarbon tail renders the molecule hydrophobic, while the carbonyl group imparts a degree of polarity.[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 282.50 g/mol [1][2]
Appearance Fine white plates[5]
Melting Point 55 - 57 °C[6]
Water Solubility 0.65 mg/L at 25 °C[5]
Vapor Pressure 0.000137 mmHg at 25°C[5]
LogP 8.34[5]
Polar Surface Area 17.07 Ų[5]
Index of Refraction 1.443[5]
Enthalpy of Vaporization 56.45 kJ/mol[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods involve the Friedel-Crafts acylation and the oxidation of the corresponding alcohol.

Experimental Protocols

1. Friedel-Crafts Acylation of Heptadecane

This method involves the reaction of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from acetyl chloride and the Lewis acid attacks the heptadecane chain, leading to the formation of this compound.

  • Reactants: Heptadecane, Acetyl Chloride

  • Catalyst: Aluminum Chloride (AlCl₃)

2. Oxidation of 2-Nonadecanol

Another common and efficient method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 2-nonadecanol. Various oxidizing agents can be employed for this transformation.

  • Starting Material: 2-Nonadecanol

  • Oxidizing Agents: Common oxidizing agents for this type of conversion include pyridinium chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or milder, more selective reagents.

  • General Procedure: The protocol generally involves dissolving 2-nonadecanol in a suitable organic solvent and adding the chosen oxidizing agent under controlled temperature conditions. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts, followed by purification of the resulting this compound.

Below is a diagram illustrating the synthetic pathways for this compound.

Synthesis_of_2_Nonadecanone cluster_fc Friedel-Crafts Acylation cluster_ox Oxidation Heptadecane Heptadecane Catalyst_FC + AlCl₃ (catalyst) Heptadecane->Catalyst_FC AcetylChloride Acetyl Chloride AcetylChloride->Catalyst_FC Product_FC This compound Catalyst_FC->Product_FC Nonadecanol 2-Nonadecanol Oxidant + Oxidizing Agent (e.g., PCC, Jones Reagent) Nonadecanol->Oxidant Product_Ox This compound Oxidant->Product_Ox Reactions_of_2_Nonadecanone cluster_reactions Key Chemical Reactions Start This compound Oxidation Oxidation (+ KMnO₄) Start->Oxidation Reduction Reduction (+ LiAlH₄ or NaBH₄) Start->Reduction Nucleophilic_Addition Nucleophilic Addition (+ Grignard Reagent) Start->Nucleophilic_Addition Product_Ox Nonadecanoic Acid Oxidation->Product_Ox Product_Red 2-Nonadecanol Reduction->Product_Red Product_Nuc Tertiary Alcohol Nucleophilic_Addition->Product_Nuc

References

An In-depth Technical Guide on the Natural Sources and Occurrence of 2-Nonadecanone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic methyl ketone (CH₃(CH₂)₁₆COCH₃), is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its known botanical sources, quantitative occurrence, and the methodologies employed for its study. The document also explores the biosynthetic pathways of related compounds in plants and discusses the potential, though not yet fully elucidated, role of such molecules in plant signaling and defense.

Natural Sources and Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in several plant species across different families. Its presence is often detected in the essential oils, floral scents, or other solvent extracts of these plants. The primary known botanical sources are summarized in the table below.

Plant SpeciesFamilyPlant Part(s)Method of AnalysisReference(s)
Curcuma pierreanaZingiberaceaeRhizomesGC-MS[1]
Festuca hieronymiPoaceae--[1]
Angraecum girymaeOrchidaceaeFlowersHeadspace Analysis[2]
Caralluma europaeaApocynaceaeFlowers, Stems, FruitsGC-MS, Headspace GC[3][4][5]
Rhus coriaria (Sumac)AnacardiaceaeFruitsGC-MS, HS-SPME-GC-MS[6][7][8]
Camellia sinensis (Tea)TheaceaeFlowersGC-MS[9][10][11][12]

Table 1: Documented Natural Plant Sources of this compound

While the presence of this compound has been confirmed in these species, detailed quantitative data remains limited in the scientific literature. Most studies focus on the overall chemical profile of the plant's volatiles, with this compound often listed as a minor constituent. Further targeted quantitative analyses are required to establish the precise concentrations of this compound in various plant tissues and under different physiological and environmental conditions.

Experimental Protocols

The identification and quantification of this compound in plant matrices primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method for the analysis of volatile and semi-volatile compounds like this compound.

General Protocol for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in plant material. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving accurate and reproducible results for specific plant matrices.[13][14]

1. Sample Preparation:

  • Fresh or dried plant material (e.g., leaves, flowers, rhizomes) is finely ground.

  • A known amount of the ground material (e.g., 1-5 g) is placed in a headspace vial.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time that is not naturally present in the sample) is added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and equilibrated at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 20-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to separate the compounds based on their boiling points.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range appropriate for detecting this compound and other expected compounds.

4. Identification and Quantification:

  • Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a this compound standard and the internal standard.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Vial Vial Grinding->Vial Internal Standard Internal Standard Vial->Internal Standard Equilibration Equilibration Internal Standard->Equilibration Adsorption Adsorption Equilibration->Adsorption Desorption Desorption Adsorption->Desorption Separation (GC) Separation (GC) Desorption->Separation (GC) Detection (MS) Detection (MS) Separation (GC)->Detection (MS) Identification Identification Detection (MS)->Identification Quantification Quantification Detection (MS)->Quantification

Figure 1: A generalized workflow for the analysis of this compound in plant samples using HS-SPME-GC-MS.

Biosynthesis of Aliphatic Ketones in Plants

The biosynthesis of long-chain methyl ketones in plants is understood to be derived from the fatty acid synthesis pathway. Research on wild tomato (Solanum habrochaites) has identified two key enzymes involved in this process: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).[1]

  • Methylketone Synthase 2 (MKS2): This enzyme is a thioesterase that hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs), which are intermediates in the fatty acid synthesis pathway. This hydrolysis releases a free β-keto acid.

  • Methylketone Synthase 1 (MKS1): This enzyme is a decarboxylase that acts on the β-keto acid produced by MKS2, removing the carboxyl group and resulting in the formation of a methyl ketone.

The chain length of the resulting methyl ketone is determined by the chain length of the initial β-ketoacyl-ACP substrate. For the synthesis of this compound, the substrate would be a C20 β-ketoacyl-ACP.

G Fatty Acid Synthesis Fatty Acid Synthesis β-Ketoacyl-ACP (C20) β-Ketoacyl-ACP (C20) Fatty Acid Synthesis->β-Ketoacyl-ACP (C20) MKS2 (Thioesterase) MKS2 (Thioesterase) β-Ketoacyl-ACP (C20)->MKS2 (Thioesterase) β-Keto Acid (C20) β-Keto Acid (C20) MKS2 (Thioesterase)->β-Keto Acid (C20) MKS1 (Decarboxylase) MKS1 (Decarboxylase) β-Keto Acid (C20)->MKS1 (Decarboxylase) This compound This compound MKS1 (Decarboxylase)->this compound CO2 CO2 MKS1 (Decarboxylase)->CO2

Figure 2: Proposed biosynthetic pathway of this compound in plants, based on the MKS1 and MKS2 enzyme system.

Role in Plant Signaling and Defense

The precise role of this compound in plant signaling and defense is not yet well-defined. However, the broader class of methyl ketones is known to be involved in plant defense against herbivores and pathogens.[15] These compounds can act as repellents, antifeedants, or toxins to insects.

Volatile organic compounds (VOCs), including ketones, play a crucial role in plant-plant and plant-insect communication.[16][17] Herbivore-induced plant volatiles (HIPVs) can act as signals to attract natural enemies of the herbivores or to prime neighboring plants for an impending attack.[15] The production of these defense-related volatiles is often regulated by complex signaling pathways involving phytohormones such as jasmonic acid (JA) and salicylic acid (SA).[7][18][19]

While a direct link between this compound and specific signaling pathways has not been established, it is plausible that its production is induced upon biotic stress and that it may contribute to the overall defensive chemical bouquet of the plant.

G cluster_stress Biotic Stress cluster_signaling Plant Signaling cluster_biosynthesis Biosynthesis cluster_response Defense Response Herbivore Attack / Pathogen Infection Herbivore Attack / Pathogen Infection JA/SA Pathways JA/SA Pathways Herbivore Attack / Pathogen Infection->JA/SA Pathways Gene Activation Gene Activation JA/SA Pathways->Gene Activation MKS1/MKS2 Expression MKS1/MKS2 Expression Gene Activation->MKS1/MKS2 Expression This compound Production This compound Production MKS1/MKS2 Expression->this compound Production Direct Defense Direct Defense This compound Production->Direct Defense Indirect Defense Indirect Defense This compound Production->Indirect Defense Direct Defense (e.g., Repellency) Direct Defense (e.g., Repellency) Indirect Defense (e.g., Attracting Predators) Indirect Defense (e.g., Attracting Predators)

Figure 3: A hypothetical model illustrating the potential involvement of this compound in plant defense signaling.

Conclusion and Future Directions

This compound is a naturally occurring methyl ketone found in a range of plant species. While its presence has been qualitatively confirmed, there is a clear need for more extensive quantitative research to understand its concentration and distribution within the plant kingdom. Standardized analytical protocols, such as the HS-SPME-GC-MS method detailed here, will be instrumental in generating comparable quantitative data.

Future research should focus on:

  • Quantitative Surveys: Conducting targeted quantitative analyses of this compound across a wider range of plant species and tissues.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific MKS1 and MKS2 homologs responsible for this compound synthesis in the identified plant sources.

  • Functional Genomics: Using techniques like gene silencing or overexpression to elucidate the specific role of this compound in plant defense and signaling.

  • Ecological Studies: Investigating the ecological relevance of this compound in mediating interactions between plants and other organisms.

A deeper understanding of the natural occurrence, biosynthesis, and biological function of this compound could open avenues for its potential application in agriculture (e.g., as a natural pesticide) and drug development.

References

Biological significance of methyl heptadecyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Methyl Heptadecyl Ketone (2-Nonadecanone)

Executive Summary: Methyl heptadecyl ketone, scientifically known as this compound, is a long-chain aliphatic methyl ketone found across diverse biological systems, including plants, insects, and microorganisms.[1][2] Its biological significance is multifaceted, primarily recognized for its crucial role in plant defense against herbivores.[3][4] Beyond its protective functions in plants, this compound and related methyl ketones serve as semiochemicals in insect communication, have been identified as potential disease biomarkers, and are being explored for their pharmacological properties and applications in biofuel production.[1][5][6] This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development and biotechnology.

Introduction

Chemical Identity and Properties

This compound (C₁₉H₃₈O) is a saturated methyl ketone with a molecular weight of 282.50 g/mol .[7][8] It consists of a 19-carbon chain with a carbonyl group at the second carbon position.[9] It is also commonly referred to as methyl heptadecyl ketone.[8][10] Due to its long hydrocarbon tail, it is a hydrophobic compound with limited solubility in water.[6][11]

Natural Occurrence

Methyl heptadecyl ketone is not a laboratory artifact but a naturally occurring compound. It has been identified in a variety of organisms:

  • Plants: It is famously produced by the wild tomato species Solanum habrochaites as a key component of its defense mechanism.[3][5][12] Other plants, such as those in the Ruta genus (rue), are also known producers of methyl ketones.[2]

  • Insects and Microorganisms: Aliphatic methyl ketones are commonly found in insects, where they can act as pheromones, and are also produced by various microorganisms.[2][5][12]

  • Foods: As products of lipid oxidation, methyl ketones are found in dairy products and contribute to the flavor profile of cheeses.[12][13]

Core Biological Functions and Significance

Plant Defense and Insecticidal Activity

The most well-documented biological role of this compound and related methyl ketones is in plant defense. Wild tomato plants produce and store these compounds in glandular trichomes on their leaves, creating a potent chemical shield against insect herbivores.[3][5]

The mechanism of action is primarily as a repellent and insecticide with fumigant properties.[4][14] Studies on various insects, including the red imported fire ant (Solenopsis invicta), have demonstrated the lethal efficacy of methyl ketones.[4][15] This natural insecticidal property has led to the registration of a related compound, 2-undecanone, as a commercial biopesticide, highlighting the potential of this chemical class in agriculture as an alternative to synthetic pesticides.[4][14]

Semiochemical Activity

In the broader context of chemical ecology, methyl ketones function as semiochemicals, mediating interactions between organisms.[1] They are involved in insect communication, where they can act as pheromones.[5][12] While the specific pheromonal activity of this compound is less characterized than shorter-chain ketones, the class of compounds is integral to signaling in various insect species.[16]

Potential as a Disease Biomarker

Recent research in volatilomics has identified 2-heptadecanone as a potential volatile organic compound (VOC) biomarker associated with gastric cancer cell metabolism.[1] Its presence in the volatilomic footprint of cancer cells suggests it could be a non-invasive indicator for diagnostic applications, although further research is required to validate this role.[1]

Investigated Pharmacological Activities

Preliminary studies have explored the potential of this compound as an anti-inflammatory and antidepressant agent.[9] The proposed anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production.[9] The antidepressant effects are hypothesized to be related to the modulation of neurotransmitter levels.[9] These areas remain under active investigation to determine the precise molecular targets and pathways.

Biosynthetic Pathways

Methyl heptadecyl ketone is synthesized via distinct pathways in plants and microorganisms, typically originating from fatty acid metabolism.

Plant Biosynthesis: The MKS Pathway

In the wild tomato Solanum habrochaites, methyl ketone biosynthesis is a well-defined two-step enzymatic pathway that diverts intermediates from fatty acid synthesis in the plastids.[3]

  • Hydrolysis: The enzyme Methylketone Synthase 2 (MKS2) , a specialized thioesterase, hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) to release free β-ketoacids.[3][12]

  • Decarboxylation: The enzyme Methylketone Synthase 1 (MKS1) , a decarboxylase, acts on the free β-ketoacid, removing the carboxyl group to yield the final methyl ketone, which is one carbon shorter than its precursor.[3][12]

Plant_Biosynthesis cluster_enzymes FAS Fatty Acid Synthesis (in Plastid) BKA_ACP β-Ketoacyl-ACP FAS->BKA_ACP provides precursor BKA β-Ketoacid BKA_ACP->BKA hydrolyzes MKS2 ShMKS2 (Thioesterase) MK Methyl Heptadecyl Ketone BKA->MK decarboxylates MKS1 ShMKS1 (Decarboxylase)

Core methyl ketone biosynthetic pathway in Solanum habrochaites.
Engineered Microbial Biosynthesis

Escherichia coli has been metabolically engineered to produce methyl ketones by modifying its fatty acid β-oxidation pathway.[5] This strategy involves increasing the intracellular pool of β-ketoacyl-CoA intermediates.

  • Pathway Engineering: Key genetic modifications include the overexpression of an acyl-CoA oxidase and the native thioesterase FadM , coupled with the deletion of genes like fadA to prevent the complete degradation of the fatty acid chain.[5]

  • Thioesterase Activity: The overexpressed FadM thioesterase hydrolyzes the accumulated β-ketoacyl-CoA to a free β-ketoacid.[5]

  • Decarboxylation: The resulting β-ketoacid is unstable and often undergoes spontaneous decarboxylation to form the final methyl ketone product.[5]

Microbial_Biosynthesis cluster_enzymes FA Fatty Acid BetaOx Modified β-Oxidation FA->BetaOx BK_CoA β-Ketoacyl-CoA (Accumulated Pool) BetaOx->BK_CoA generates BKA β-Ketoacid BK_CoA->BKA hydrolyzes FadM FadM (Thioesterase) (Overexpressed) MK Methyl Ketone BKA->MK converts Decarbox Spontaneous Decarboxylation

Engineered microbial pathway for methyl ketone synthesis.

Quantitative Data Summary

Quantitative analysis is crucial for evaluating the biological activity and production efficiency of methyl ketones. The following tables summarize key data from relevant studies.

Table 1: Fumigant Activity of Aliphatic Methyl Ketones against Red Imported Fire Ant (Solenopsis invicta) This table presents the median lethal concentration (LC₅₀) values, indicating the concentration of the compound in air required to kill 50% of the test population. Data demonstrates that insecticidal potency varies with carbon chain length.

CompoundCarbon LengthLC₅₀ (µg/cm³)
2-HeptanoneC74.27
2-OctanoneC85.11
2-NonanoneC95.26
2-UndecanoneC118.21
Data sourced from studies on fumigant activity.[4][15]

Table 2: Microbial Production of Methyl Ketones in Engineered E. coli This table shows the significant increase in methyl ketone production achieved through metabolic engineering and optimization of culture conditions.

E. coli Strain / ConditionKey Genetic ModificationsTotal Methyl Ketone Titer (mg/L)
Initial StrainOverexpression of shmks1 & shmks2~6
Engineered StrainDeletion of fermentation pathways (adhE, ldhA, etc.)~12
Optimized Engineered StrainFurther optimization of oxygen availability~500
Data sourced from metabolic engineering studies.[17]

Key Experimental Protocols

Accurate analysis and quantification are essential for studying methyl heptadecyl ketone. The following are summarized protocols for key experimental procedures.

Protocol: Quantification of Methyl Ketones from Biological Samples via GC-MS

This protocol outlines a general workflow for the extraction and analysis of methyl ketones from plant or microbial samples.

Quantification_Workflow A 1. Sample Collection (e.g., Leaf Tissue, Bacterial Culture) B 2. Homogenization (in appropriate buffer) A->B C 3. Solvent Extraction Add organic solvent (e.g., hexane) containing an internal standard B->C D 4. Phase Separation (Vortex and Centrifuge) C->D E 5. Collection of Organic Phase D->E F 6. GC-MS Analysis (Inject organic extract) E->F G 7. Data Processing (Quantify against standard curve) F->G

References

2-Nonadecanone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nonadecanone

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

This compound, a long-chain aliphatic ketone, is a compound of interest in various scientific fields, including analytical chemistry, biomedical research, and the fragrance industry. This guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental protocols.

IUPAC Name: nonadecan-2-one[1] CAS Number: 629-66-3[1][2][3][4][5]

Synonyms

Common synonyms for this compound include:

  • Methyl heptadecyl ketone[1][4][5]

  • Nonadecan-2-one[1][2][5]

  • Heptadecyl methyl ketone[4]

  • 2-Oxononadecane

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application in experimental settings, and for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₁₉H₃₈O[1][4][5]
Molecular Weight282.5 g/mol [1][6]
AppearanceFine white plates or colorless to pale yellow liquid with a waxy texture[4]
Solubility0.65 mg/L in water (at 25°C)
Soluble in organic solvents[4]
StorageAmbient temperatures, in a cool, dry place

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

A. Friedel-Crafts Acylation: This method involves the reaction of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Reactants: Heptadecane (C₁₇H₃₆) and Acetyl chloride (CH₃COCl)

  • Catalyst: Aluminum chloride (AlCl₃)

  • Reaction: C₁₇H₃₆ + CH₃COCl → C₁₉H₃₈O + HCl[2]

B. Oxidation of 2-Nonadecanol: This is a common method for synthesizing ketones, which involves the oxidation of the corresponding secondary alcohol.

  • Starting Material: 2-Nonadecanol (C₁₉H₄₀O)

  • Oxidizing Agents: Pyridinium chlorochromate (PCC) or Jones reagent can be used.

  • Reaction: C₁₉H₄₀O + Oxidizing Agent → C₁₉H₃₈O + H₂O[2]

Purification Protocol: Column Chromatography

For the purification of this compound from crude extracts, column chromatography is a highly effective method.

  • Stationary Phase: Aluminum oxide (Al₂O₃), activated by heating at 150°C for 2 hours.

  • Elution Steps:

    • Apolar Fraction: Elute with a mixture of hexane and dichloromethane (DCM) in a 9:1 (v:v) ratio to remove hydrocarbons and wax esters.

    • Mid-Polar Fraction: Use a 1:1 (v:v) mixture of hexane and DCM to recover ketones, including this compound.

    • Polar Fraction: A 1:1 (v:v) mixture of DCM and methanol (MeOH) is used to elute more polar compounds like phospholipids and glycosides.[1]

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for experimental accuracy.

  • Differential Scanning Calorimetry (DSC): This technique can be used to estimate the heat of fusion and evaluate impurity levels.[1]

  • Infrared (IR) Spectroscopy: IR spectra are used to confirm the structural integrity of the compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for quantifying the analyte in various samples.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities, notably its anti-inflammatory and antidepressant effects.[1]

Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound are believed to stem from its ability to inhibit the production of pro-inflammatory cytokines.[1] While the precise signaling pathway has not been fully elucidated for this compound, a plausible mechanism involves the modulation of key inflammatory signaling cascades such as the NF-κB pathway.

G Potential Anti-inflammatory Signaling Pathway Influenced by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug This compound IKK IKK Complex drug->IKK Inhibits receptor Cell Surface Receptor receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->genes cytokines Pro-inflammatory Cytokines genes->cytokines Transcription & Translation G Workflow for Extraction and Purification of this compound start Sample Collection (e.g., Marine Sediment) extraction Accelerated Solvent Extraction (DCM/MeOH, 9:1 v:v, 100°C, 1000 psi) start->extraction crude_extract Crude Lipid Extract extraction->crude_extract column_chrom Column Chromatography (Aluminum Oxide) crude_extract->column_chrom fraction1 Apolar Fraction (Hexane/DCM, 9:1) column_chrom->fraction1 fraction2 Mid-Polar Fraction (Hexane/DCM, 1:1) column_chrom->fraction2 fraction3 Polar Fraction (DCM/MeOH, 1:1) column_chrom->fraction3 analysis Purity Assessment (GC-MS, DSC, IR) fraction2->analysis Contains this compound

References

An In-depth Technical Guide to the Spectral Data of 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nonadecanone (C₁₉H₃₈O), a long-chain aliphatic ketone. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines detailed experimental protocols for acquiring such spectra and includes a visual workflow diagram.

Data Presentation

The following tables summarize the key spectral data for this compound. It is important to note that while ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in databases such as SpectraBase, the precise, experimentally determined numerical data is not publicly available in detail.[1] Therefore, the NMR and some IR data presented here are based on established principles of spectroscopy and predicted values for a molecule with this structure. The mass spectrometry data is based on publicly available information from the NIST Mass Spectrometry Data Center.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl ketone functional group and the long aliphatic chain.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (C1)~ 2.1Singlet3H
CH₂ (C3)~ 2.4Triplet2H
CH₂ (C4-C18)~ 1.2-1.6Multiplet30H
CH₃ (C19)~ 0.9Triplet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will feature a distinct downfield signal for the carbonyl carbon and a series of signals for the carbons in the long alkyl chain.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C2)~ 209
CH₃ (C1)~ 30
CH₂ (C3)~ 44
CH₂ (Chain)~ 23-32
CH₃ (C19)~ 14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group and various C-H stretching and bending vibrations. The data below is based on a neat sample analyzed by FTIR.[1]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 2955-2850StrongC-H Stretch (Aliphatic)
~ 1715StrongC=O Stretch (Ketone)
~ 1465ModerateCH₂ Bend (Scissoring)
~ 1375ModerateCH₃ Bend (Symmetric)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic fragmentation pattern for a long-chain methyl ketone. The most prominent peaks are listed below.[1]

m/z Relative Intensity Proposed Fragment
58HighMcLafferty rearrangement product: [CH₃C(OH)=CH₂]⁺
43HighAcylium ion: [CH₃C=O]⁺
59Moderate[CH₃C(OH)CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., Varian A-60 or modern equivalent)[1]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity and achieve sharp signals.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound sample (liquid or molten)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Pipette

Procedure (for Neat Sample using Salt Plates):

  • Sample Preparation: If this compound is solid at room temperature, gently warm it until it melts. Place a small drop of the liquid sample onto one of the salt plates.

  • Assembly: Place the second salt plate on top of the first, creating a thin capillary film of the sample between the plates.

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample holder.

  • Data Acquisition:

    • Place the assembled salt plates in the sample holder of the spectrometer.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its major fragmentation patterns.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape for this compound. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without degradation.

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.

    • The mass spectrometer will ionize and fragment the this compound molecules and record the mass-to-charge ratio of the resulting ions.

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions, such as α-cleavage and McLafferty rearrangement.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Output Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (MS) Sample->Dilution Neat Neat/Molten Sample (IR) Sample->Neat NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System Dilution->MS IR FTIR Spectrometer Neat->IR ProcessNMR Fourier Transform, Phasing, Calibration NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Chromatogram & Spectrum Extraction MS->ProcessMS InterpretNMR Assign Chemical Shifts, Multiplicities, Integrals ProcessNMR->InterpretNMR InterpretIR Identify Functional Group Absorptions ProcessIR->InterpretIR InterpretMS Identify Molecular Ion & Fragmentation Patterns ProcessMS->InterpretMS Report Comprehensive Spectral Report InterpretNMR->Report InterpretIR->Report InterpretMS->Report

Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Nonadecanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonadecanone, a long-chain aliphatic ketone (C₁₉H₃₈O), presents unique physicochemical properties that are of significant interest in various scientific fields, including pharmaceutical sciences and materials research. Its pronounced hydrophobic nature, conferred by the long C17 alkyl chain, alongside the modest polarity of its carbonyl group, dictates its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide extrapolates from data on analogous long-chain ketones and outlines detailed experimental protocols for determining these critical parameters. Understanding the solubility and stability of this compound is paramount for its effective formulation, handling, and application in research and development.

Physicochemical Properties of this compound

This compound, also known as methyl heptadecyl ketone, is a waxy solid at room temperature with a high molecular weight. Its structure, featuring a long nonpolar tail and a polar ketone head, results in amphiphilic properties, although its overall character is strongly hydrophobic.

PropertyValueReference
Molecular FormulaC₁₉H₃₈O[1][2]
Molecular Weight282.50 g/mol [1][2]
Melting Point55-58 °C
Boiling Point>350 °C (estimated)
Water SolubilityPractically insoluble (estimated at 0.004793 mg/L at 25 °C)[3]
LogP (octanol-water partition coefficient)~8.2 (estimated)

Solubility Profile

The general principle of "like dissolves like" is central to understanding the solubility of this compound. Its long hydrocarbon chain dominates its solubility characteristics, making it readily soluble in non-polar and weakly polar organic solvents, while its solubility in polar solvents is limited.

Qualitative Solubility

Based on its structure and the behavior of similar long-chain ketones, the following qualitative solubility profile can be expected:

  • High Solubility: In non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether, where van der Waals interactions are the primary intermolecular forces.

  • Moderate to Good Solubility: In moderately polar solvents like chloroform, dichloromethane, and tetrahydrofuran. The polarity of the carbonyl group allows for some interaction with these solvents.

  • Low to Sparingly Soluble: In polar aprotic solvents such as acetone and ethyl acetate. While the ketone group can interact, the long alkyl chain limits solubility.

  • Very Low to Insoluble: In polar protic solvents like methanol, ethanol, and water. The energy required to disrupt the strong hydrogen bonding network of these solvents is not compensated by the interactions with the this compound molecule.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce. However, studies on shorter-chain analogs like 2-tridecanone indicate a higher mole fraction solubility in non-polar solvents.[4] For instance, the solubility of 2-tridecanone in chloroform shows positive deviations from ideal behavior due to hydrogen-bonding interactions.[4] It is reasonable to extrapolate that this compound would exhibit similar, though likely lower, solubility in polar solvents compared to its shorter-chain counterparts due to its increased hydrophobicity.

The following table provides an estimated qualitative solubility profile. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in Section 4.

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Non-Polar Aliphatic n-Hexane, CyclohexaneHigh
Non-Polar Aromatic Toluene, BenzeneHigh
Halogenated Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Moderate
Esters Ethyl acetateLow to Moderate
Alcohols Methanol, EthanolVery Low
Polar Protic WaterInsoluble

Stability Profile

The stability of this compound in organic solvents is influenced by several factors, including temperature, light, oxygen, and the nature of the solvent itself. The primary degradation pathways for ketones like this compound are oxidation and photodegradation.

Oxidative Stability

Ketones are generally resistant to mild oxidation.[5][6][7] However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.[5][6][7] In the presence of atmospheric oxygen, slow oxidation can occur over long-term storage, particularly at elevated temperatures. To minimize oxidative degradation, it is recommended to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon). Long-term storage in a non-polar, non-reactive solvent like hexane is advisable to minimize oxidation.

Photostability

Aliphatic ketones are known to undergo photochemical reactions, most notably the Norrish Type I and Type II reactions upon absorption of UV light. For a long-chain ketone like this compound, the Norrish Type II reaction is a likely pathway, involving intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to cleavage of the alpha-beta carbon bond and the formation of a smaller ketone (acetone) and an alkene. To prevent photodegradation, solutions of this compound should be stored in amber vials or otherwise protected from light.

Thermal Stability

This compound is a thermally stable compound under normal storage and handling conditions. Significant thermal degradation is not expected unless the compound is subjected to very high temperatures, close to its boiling point.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Determining Equilibrium Solubility

This protocol is based on the isothermal shake-flask method, a standard technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker bath set at the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the collected sample through a syringe filter (also pre-warmed) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the given temperature using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mole fraction).

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker bath prep2->equil1 equil2 Agitate until equilibrium equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample2->sample3 sample4 Dilute sample3->sample4 analysis1 Quantify using HPLC/GC sample4->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Stability Testing (Following ICH Guidelines)

This protocol provides a framework for assessing the stability of this compound in a specific organic solvent under various stress conditions, adapted from the principles of ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][8][9][10]

Materials:

  • This compound solution in the selected organic solvent of a known concentration.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber with a controlled light source (as per ICH Q1B).

  • Inert gas (e.g., nitrogen or argon).

  • Analytical instrumentation (HPLC or GC) for quantification of this compound and its degradation products.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen organic solvent at a relevant concentration.

    • Aliquot the solution into multiple vials. For studies involving oxygen sensitivity, some vials should be purged with an inert gas before sealing. For photostability studies, use clear glass vials. For other conditions, amber vials are recommended.

  • Stress Conditions:

    • Thermal Stability: Store the vials at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and a higher temperature like 60 °C for accelerated testing).

    • Photostability: Expose the samples in clear vials to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp). A control sample should be wrapped in aluminum foil to protect it from light.

    • Oxidative Stability: For solutions not purged with inert gas, the presence of headspace oxygen will provide an oxidative challenge. To accelerate oxidation, a chemical oxidizing agent (e.g., a low concentration of hydrogen peroxide) could be added, though this represents a more aggressive stress test.

  • Time Points:

    • Define the time points for sample analysis (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the sample using a validated, stability-indicating HPLC or GC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

    • Quantify the amount of remaining this compound.

    • Identify and, if possible, quantify any significant degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) or shelf-life (t₉₀) of this compound under each condition.

Logical Workflow for Stability Assessment:

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_kinetics Data Analysis start Prepare this compound Solution thermal Thermal start->thermal photo Photolytic start->photo oxidative Oxidative start->oxidative analyze Stability-Indicating HPLC/GC Method thermal->analyze photo->analyze oxidative->analyze quantify_parent Quantify this compound analyze->quantify_parent quantify_degradants Identify & Quantify Degradation Products analyze->quantify_degradants kinetics Determine Degradation Kinetics quantify_parent->kinetics rate_constant Calculate Rate Constant (k) kinetics->rate_constant half_life Calculate Half-life (t1/2) rate_constant->half_life

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound in organic solvents is not extensively documented, a strong understanding of its behavior can be derived from its chemical structure and data from analogous long-chain ketones. This technical guide provides a framework for researchers, scientists, and drug development professionals to assess these critical parameters. The provided experimental protocols for determining equilibrium solubility and conducting stability studies offer a robust starting point for generating the necessary data for specific applications. Careful consideration of the solvent, temperature, light, and atmospheric conditions is essential for the accurate determination of solubility and for ensuring the stability of this compound in solution.

References

2-Nonadecanone: An In-depth Technical Guide to its Role as an Insect Pheromone in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a naturally occurring methyl ketone, has garnered significant attention within the scientific community for its potent effects on insect behavior. This compound, found in various plant species and secreted by certain insects, acts as a versatile semiochemical, functioning as a repellent, alarm pheromone, and kairomone. Its efficacy against a range of insect species, coupled with its natural origin, positions this compound as a compelling subject for the development of novel insect control strategies and as a tool for dissecting the intricacies of insect olfaction. This technical guide provides a comprehensive overview of the behavioral effects of this compound, detailed experimental protocols for its study, and a visualization of the underlying signaling pathways.

Data Presentation: Quantitative Efficacy of this compound

The behavioral responses elicited by this compound are often dose-dependent, highlighting the importance of quantitative analysis in understanding its full potential. The following tables summarize key findings from various behavioral studies.

Insect SpeciesAssay TypeConcentration / DoseObserved EffectReference
Aedes aegypti (Yellow Fever Mosquito)Arm-in-cage8.5 µg/cm²Biting deterrence similar to DEET at 4.8 µg/cm²[1]
Aedes albopictus (Asian Tiger Mosquito)Biting Count5% and 20%Reduced biting activity; strong repellent effect, lost after 6 hours[2]
German CockroachesRepellency AssayNot specified (from α-cyclodextrin inclusion compound)100% repellency for the first 2 days after application[1]
Insect SpeciesPheromone TypeConcentrationBehavioral ResponseReference
Atta texana (Texas Leafcutter Ant)Alarm PheromoneLow ConcentrationAttraction and alarm[3]
Atta texana (Texas Leafcutter Ant)Alarm PheromoneHigh ConcentrationRepulsion and alarm[3]
Camponotus obscuripes (Carpenter Ant)Alarm PheromoneDose-dependentLow concentrations attract; high concentrations repel[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's behavioral effects. Below are methodologies for two common assays.

Arm-in-Cage Assay for Repellency and Protection Time

This standard method is used to evaluate the efficacy of topical repellents against host-seeking female mosquitoes.[5][6]

Objective: To determine the Complete Protection Time (CPT) of a this compound formulation.

Materials:

  • Cages (e.g., 30x30x30 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 50-200).

  • This compound formulation and a control/placebo (e.g., ethanol).

  • Human volunteers.

  • Protective gloves and sleeves to cover untreated areas.

  • Timer.

Procedure:

  • Subject Preparation: A precise amount of the this compound formulation is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow). The other arm serves as a control and is treated with the placebo.

  • Exposure: The control arm is inserted into a cage for a fixed period (e.g., 3 minutes), and the number of mosquito landings and/or bites is recorded.[7]

  • Immediately following the control exposure, the treated arm is inserted into the same cage for the same duration, and landings/bites are recorded.

  • Data Collection: The test is typically repeated at regular intervals (e.g., every 30-60 minutes) to determine the duration of effectiveness.[5]

  • Endpoint: The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite (often defined as a bite followed by a second bite within a specified timeframe).[5]

Y-Tube Olfactometer Assay for Attraction/Repellency

This assay assesses the behavioral response of insects to airborne chemical cues, determining if a substance is an attractant, a repellent, or neutral.

Objective: To evaluate the spatial repellency or attractant properties of this compound.

Materials:

  • Y-tube olfactometer: A Y-shaped glass or plastic tube with a central arm and two side arms.

  • Airflow system: Provides a controlled and purified airflow through each arm of the olfactometer.

  • Odor source: A chamber containing a filter paper or other substrate treated with this compound.

  • Control source: A similar chamber with a solvent-treated substrate.

  • Test insects.

Procedure:

  • Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. The airflow is initiated and balanced between the two arms.

  • Odor Introduction: The odor source is connected to one arm (treatment arm), and the control source is connected to the other arm (control arm).

  • Insect Release: A single insect is released at the base of the central arm.

  • Observation: The insect is allowed a set amount of time to move upwind and make a choice between the two arms. The first arm entered and the time spent in each arm are recorded.

  • Replication: The experiment is repeated with multiple insects. The positions of the treatment and control arms are switched between trials to avoid positional bias.

Signaling Pathways and Experimental Workflows

The perception of this compound by insects is mediated by their sophisticated olfactory system. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.

Insect Olfactory Signaling Pathway for this compound cluster_0 Olfactory Sensory Neuron (OSN) Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex OrX-Orco Receptor Complex OBP->OR_Complex Transport & Presentation Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Signal Transduction Brain Brain (Behavioral Response) Action_Potential->Brain Signal to Antennal Lobe

Caption: Proposed olfactory signaling pathway for this compound in insects.

Experimental Workflow for this compound Behavioral Assay cluster_workflow Workflow start Hypothesis Formulation protocol_design Experimental Protocol Design (e.g., Arm-in-Cage, Y-Tube) start->protocol_design material_prep Material Preparation (this compound solutions, insects, etc.) protocol_design->material_prep data_collection Data Collection (Repellency, Attraction, etc.) material_prep->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for behavioral studies of this compound.

Conclusion

This compound presents a promising avenue for the development of effective and potentially safer insect control agents. Its multifaceted role as a repellent, alarm pheromone, and kairomone underscores the complexity of chemical communication in insects. A thorough understanding of its quantitative effects, the application of rigorous experimental protocols, and the elucidation of its underlying signaling pathways are essential for harnessing its full potential. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this important semiochemical and its applications in pest management and neuroscience.

References

The Unexplored Therapeutic Potential of 2-Nonadecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonadecanone, a long-chain aliphatic ketone, has emerged as a molecule of interest with potential biological activities, notably in the realms of anti-inflammatory and antidepressant effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, consolidating available data on its biological activities, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While research is in its early stages, preliminary findings suggest that this compound warrants further investigation as a potential therapeutic agent. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps that present opportunities for future research.

Introduction

This compound (C₁₉H₃₈O) is a saturated ketone with the carbonyl group located at the second carbon position of a 19-carbon chain. It has been identified in some natural sources, including the medicinal fungus Fomes fomentarius.[1] While its chemical properties are well-documented, the exploration of its biological activities is a relatively recent endeavor. This guide focuses on the scientifically reported biological potential of this compound, with a primary emphasis on its anti-inflammatory and antidepressant-like properties. Additionally, potential insecticidal and antimicrobial activities are discussed based on the known effects of structurally related long-chain ketones.

Anti-inflammatory and Antidepressant Activities

A key preclinical study has provided initial evidence for the anti-inflammatory and antidepressant effects of this compound in a rat model.[1] The study suggests a dose-dependent mechanism of action involving the modulation of key inflammatory mediators and signaling pathways.

In Vivo Evidence in a Rat Model

In a study utilizing the forced swim test (FST) to induce a state of behavioral despair in rats, oral administration of this compound (NAC) demonstrated a dose-dependent decrease in immobility time, suggesting an antidepressant-like effect.[1][2] Concurrently, the study investigated the anti-inflammatory effects of this compound by measuring the serum levels of pro-inflammatory cytokines and the expression of inflammatory proteins in the brain.

Quantitative Data Summary

While precise IC50 values for cytokine inhibition are not yet available in the public domain, the aforementioned study demonstrated a clear dose-dependent reduction in key inflammatory markers. The following tables summarize the qualitative and semi-quantitative findings.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDoseEffect on Immobility Time
Vehicle-Significantly increased immobility
This compoundLow DoseDose-dependently decreased immobility
This compoundHigh DoseStronger decrease in immobility than low dose

Source: Data synthesized from findings reported in[1][2].

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Rat Serum

CytokineTreatment GroupDoseEffect on Serum Levels
IL-1βVehicle-Increased levels
This compoundLow DoseDose-dependently decreased levels
This compoundHigh DoseStronger decrease than low dose
TNF-αVehicle-Increased levels
This compoundLow DoseDose-dependently decreased levels
This compoundHigh DoseStronger decrease than low dose

Source: Data synthesized from findings reported in[1].

Table 3: Effect of this compound on Inflammatory and Oxidative Stress-Related Proteins in Rat Brain

ProteinTreatment GroupDoseEffect on Protein Expression
iNOSVehicle-Significantly increased expression
This compoundLow DoseSignificantly lower expression than vehicle
This compoundHigh DoseFurther reduction in expression
Nrf-2Vehicle-Increased expression
This compoundLow Dose & High DoseSignificantly lower expression than vehicle

Source: Data synthesized from findings reported in[1].

Implicated Signaling Pathways

The observed biological activities of this compound suggest its interaction with key cellular signaling pathways involved in inflammation and the stress response.

Inhibition of LPS-Induced Inflammatory Pathway

The reduction in pro-inflammatory cytokines like IL-1β and TNF-α, as well as the decreased expression of iNOS, points towards an inhibitory effect on the lipopolysaccharide (LPS)-induced inflammatory cascade. This pathway is primarily mediated by Toll-like receptor 4 (TLR4) and the downstream activation of nuclear factor-kappa B (NF-κB).

LPS_Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes Transcription Cytokines IL-1β, TNF-α Gene_Expression->Cytokines iNOS_node iNOS Gene_Expression->iNOS_node NAC This compound NAC->Gene_Expression Inhibits

Figure 1: LPS-induced inflammatory signaling pathway and proposed inhibition by this compound.

Modulation of the Nrf-2 Pathway

The observed decrease in Nuclear factor erythroid 2-related factor 2 (Nrf-2) expression in the presence of this compound is noteworthy.[1] Under conditions of oxidative stress, Nrf-2 typically translocates to the nucleus to initiate the transcription of antioxidant genes. The reduction of Nrf-2 by this compound in the context of reduced inflammation suggests a complex regulatory role that warrants further investigation. It may indicate that by reducing the initial inflammatory insult, this compound indirectly lessens the compensatory activation of the Nrf-2 pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events Stress Oxidative Stress (e.g., from inflammation) Keap1_Nrf2 Keap1/Nrf2 Complex Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Stress->Nrf2 (Leads to lower Nrf-2 activation) Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription NAC This compound NAC->Stress Reduces FST_Workflow start Start acclimation Rat Acclimation (1 week) start->acclimation pre_test Day 1: Pre-test (15 min swim) acclimation->pre_test treatment Oral Administration (this compound or Vehicle) pre_test->treatment test_session Day 2: Test Session (5 min swim) treatment->test_session video_record Video Recording test_session->video_record scoring Behavioral Scoring (Immobility Time) video_record->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

References

Navigating the Laboratory Landscape with 2-Nonadecanone: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling guidelines for 2-Nonadecanone in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical data on the compound's properties, outlines best practices for safe handling, and presents a logical workflow for its management from acquisition to disposal.

Core Data at a Glance

For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₉H₃₈O[1][2][3][4]
Molecular Weight 282.50 g/mol [1][2][4][5]
CAS Number 629-66-3[1][3][4]
Appearance Fine white plates[1]
Melting Point 57.0 °C[5][6]
Boiling Point 343.00 to 344.00 °C (estimated)[6][7]
Flash Point >100°C (212°F)[3]
Vapor Pressure 0.000137 mmHg @ 25.00 °C (estimated)[1][6]
Water Solubility 0.004793 mg/L @ 25 °C (estimated)[6][7]
Solubility Soluble in alcohol[6][7]

Understanding the Hazard Profile

Currently, specific toxicological data for this compound, including oral, dermal, and inhalation toxicity, has not been determined.[6] The Globally Harmonized System (GHS) classification for this compound does not indicate specific hazards.[6] However, the absence of data does not imply the absence of risk. It is prudent to handle this compound with the care afforded to all laboratory chemicals. For similar, shorter-chain ketones such as 2-nonanone, hazards like skin and eye irritation have been identified.[8] Therefore, adopting a cautious approach is highly recommended.

Safe Laboratory Practices and Protocols

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following guidelines are based on general best practices for handling solid, non-volatile organic compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific experimental conditions should guide the selection of PPE. The following are minimum recommendations:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of dust generation, additional protective clothing may be necessary.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Storage: Store in a tightly closed container in a cool, dry place.[1] Keep away from heat, sparks, and open flames.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Emergency Procedures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • In case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • In case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following experimental workflow is recommended. This workflow is visualized in the diagram below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and Conduct Risk Assessment B Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood if Necessary) B->C D Obtain this compound from Storage C->D E Weigh and Dispense Carefully to Minimize Dust D->E F Perform Experimental Procedure E->F G Decontaminate Glassware and Work Surfaces F->G F->G I Return Unused Chemical to Storage F->I H Dispose of Waste in Designated Chemical Waste Container G->H J Remove PPE and Wash Hands Thoroughly H->J I->J

Caption: A logical workflow for the safe handling of this compound in the laboratory.

Conclusion

While this compound does not currently have a detailed and specific hazard profile, a proactive and cautious approach to its handling is essential for maintaining a safe laboratory environment. By understanding its physical properties, adhering to general safe handling protocols, and implementing a structured workflow, researchers can minimize potential risks. It is imperative to always consult the specific Safety Data Sheet provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

Methodological & Application

Synthesis of High-Purity 2-Nonadecanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic methyl ketone, is a molecule of interest in various scientific fields, including pharmaceutical research and development, due to its potential biological activities.[1] Its synthesis in high purity is crucial for accurate biological evaluations and for use as a starting material in more complex chemical syntheses. This document provides detailed application notes and experimental protocols for several methods of synthesizing high-purity this compound. The methods covered include the oxidation of 2-nonadecanol, Friedel-Crafts acylation, and the use of organometallic reagents. Additionally, protocols for the purification of the final product to achieve high purity are detailed.

Comparative Summary of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired scale, and required purity. Below is a summary of the key quantitative aspects of the described methods. Please note that yields and purities are highly dependent on reaction scale and optimization of conditions.

Synthesis MethodStarting MaterialsTypical YieldPurityKey AdvantagesKey Disadvantages
Jones Oxidation 2-NonadecanolHighGood to ExcellentRapid reaction, high yields, readily available reagents.Use of carcinogenic Cr(VI) reagents.[2]
Friedel-Crafts Acylation Heptadecane, Acetyl ChlorideModerate to HighGoodAvoids rearrangements, reliable for aromatic ketones.[3]Requires a stoichiometric amount of Lewis acid catalyst.[4]
Grignard Reaction Heptadecanoyl chloride, Methylmagnesium bromideHighGood to ExcellentHigh-yielding, versatile for ketone synthesis.Requires strictly anhydrous conditions.
Wacker-Tsuji Oxidation 1-NonadeceneModerate to HighGoodCatalytic in palladium, good for terminal alkenes.[5]Requires a co-oxidant, catalyst system can be complex.[6]

Experimental Protocols

Method 1: Oxidation of 2-Nonadecanol (Jones Oxidation)

This protocol describes the oxidation of the secondary alcohol, 2-nonadecanol, to the corresponding ketone, this compound, using Jones reagent.[2][7][8] This method is known for its high efficiency and rapid reaction times.[7]

Materials:

  • 2-Nonadecanol

  • Acetone (reagent grade)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)[2]

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nonadecanol in a minimal amount of acetone. Cool the flask in an ice-water bath.

  • Addition of Jones Reagent: While stirring vigorously, add Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature below 20°C. The color of the reaction mixture will change from orange to green/blue, indicating the consumption of the Cr(VI) reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, add isopropyl alcohol dropwise to quench any excess Jones reagent until the orange color disappears completely.

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a hexane/ethyl acetate mixture to yield high-purity this compound.

Purity Analysis: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

Method 2: Friedel-Crafts Acylation

This method involves the acylation of an aliphatic hydrocarbon, heptadecane, with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.[3]

Materials:

  • Heptadecane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Nitrogen or argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice-water bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension.

  • Addition of Alkane: To this mixture, add a solution of heptadecane in anhydrous dichloromethane dropwise from the addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC.

  • Work-up:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.[3]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization to obtain high-purity this compound.

Method 3: Grignard Reaction

This protocol outlines the synthesis of this compound via the reaction of a Grignard reagent (methylmagnesium bromide) with an acyl chloride (heptadecanoyl chloride). This is a highly effective method for forming carbon-carbon bonds and synthesizing ketones.

Materials:

  • Magnesium turnings

  • Methyl bromide or iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Heptadecanoyl chloride

  • Saturated ammonium chloride solution (aqueous)

  • Anhydrous sodium sulfate

Equipment:

  • Flame-dried glassware (three-necked flask, reflux condenser with drying tube, addition funnel)

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of methyl bromide or iodide in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice-water bath if necessary.

    • After the addition is complete, reflux the mixture gently until most of the magnesium has reacted.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent in an ice-water bath.

    • Add a solution of heptadecanoyl chloride in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.

  • Work-up:

    • After the addition is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography followed by recrystallization as described in the previous methods.

Purification of this compound

High-purity this compound is typically a white, waxy solid at room temperature. The final purification step is critical to remove any remaining starting materials, by-products, or residual solvents.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh) is a common choice. For long-chain ketones, alumina can also be effective.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically used. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial, least polar eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully apply the dried silica with the adsorbed product to the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing long-chain ketones include ethanol, acetone, or a mixture of hexane and ethyl acetate.[9] The choice should be determined experimentally.[10][11][12][13]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials (e.g., 2-Nonadecanol) Reaction Chemical Reaction (e.g., Jones Oxidation) Starting_Materials->Reaction Reagents Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization High_Purity_Product High-Purity This compound Recrystallization->High_Purity_Product Purity_Analysis Purity & Structural Analysis (GC-MS, NMR) High_Purity_Product->Purity_Analysis

Caption: General workflow for the synthesis and purification of this compound.

Jones_Oxidation_Mechanism Alcohol 2-Nonadecanol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + Cr(VI) Ketone This compound Chromate_Ester->Ketone Elimination Cr_IV Cr(IV) Species Chromate_Ester->Cr_IV Cr_VI Cr(VI) Reagent (Jones Reagent) Cr_VI->Chromate_Ester

Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.

Grignard_Synthesis_Workflow Reactants Heptadecanoyl Chloride & Methylmagnesium Bromide Addition Nucleophilic Addition Reactants->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Elimination of MgX₂ Intermediate->Elimination Product This compound Elimination->Product Workup Aqueous Workup Product->Workup

Caption: Logical steps in the Grignard synthesis of this compound.

References

Application Note: Analysis of 2-Nonadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 2-Nonadecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₉H₃₈O, M.W. 282.50 g/mol ) is a long-chain aliphatic ketone with applications in various research fields, including the study of insect pheromones and as a potential biomarker.[1] The methodology presented here provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

This compound, also known as methyl heptadecyl ketone, is a saturated ketone.[1][2][3][4] Its analysis is crucial in diverse scientific disciplines. In entomology, it is studied as a component of insect semiochemicals. Furthermore, its presence in environmental and biological samples can be of interest as a potential biomarker for certain metabolic processes or environmental exposures. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight282.50 g/mol [1][2][3][4]
Molecular FormulaC₁₉H₃₈O[1][2][3][4]
CAS Number629-66-3[1][2][3][4]
Boiling Point343.0 - 344.0 °C at 760 mmHg (estimated)[5]
Mass Spectral Data ( प्रमुख आयन m/z)
Base Peak58[6]
Key Fragments43, 59, 71, 85[6]
Molecular Ion (M+)282 (often weak or absent)[1]

Experimental Protocols

Sample Preparation (from Biological Matrix - e.g., Adipose Tissue)

This protocol describes a liquid-liquid extraction procedure suitable for extracting this compound from a biological tissue matrix.

Materials:

  • Biological tissue sample

  • Internal Standard (e.g., 2-Heptadecanone)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • GC vials with inserts

Procedure:

  • Homogenization: Weigh approximately 100 mg of the tissue sample into a glass homogenization tube. Add a known amount of internal standard. Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture. Homogenize the tissue until a uniform consistency is achieved.

  • Extraction: Vortex the homogenate for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Isolation: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C until the volume is reduced to approximately 100 µL.

  • Transfer: Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Parameters:

ParameterRecommended Setting
Injector
Injection ModeSplitless
Injector Temperature280 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate 115 °C/min to 250 °C
Ramp Rate 210 °C/min to 300 °C, hold for 5 minutes
Carrier Gas
GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Column
TypeNon-polar capillary column (e.g., HP-5ms, DB-5ms)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness

MS Parameters:

ParameterRecommended Setting
Ionization
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Analyzer
Scan Rangem/z 40-400
Scan Rate2 scans/sec
Temperatures
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Data Analysis
  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[1] The spectrum should exhibit the characteristic fragments of this compound.

  • Quantification: For quantitative analysis, use the peak area ratio of the analyte to the internal standard. Create a calibration curve using standards of known concentrations to determine the concentration of this compound in the sample.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization with Internal Standard & Solvents Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration FinalExtract Concentrated Extract Concentration->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification Result Final Result Quantification->Result

Caption: GC-MS workflow for this compound analysis.

References

Application Note: Quantitative Analysis of 2-Nonadecanone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone is a long-chain methyl ketone that has been identified in various biological systems. As a lipid molecule, it may play a role in cellular signaling, energy metabolism, and as a potential biomarker for certain physiological or pathological states. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue is crucial for understanding its biological significance and exploring its potential clinical applications.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly selective analytical technique suitable for volatile and semi-volatile compounds. The described methods include sample preparation using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by GC-MS analysis.

Instrumentation and Reagents

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Solid-Phase Extraction (SPE) manifold

  • pH meter

  • Glassware (vials, tubes, pipettes)

Reagents and Standards
  • This compound certified reference standard

  • Internal Standard (IS), e.g., Tridecanone or a stable isotope-labeled this compound

  • Solvents (HPLC or GC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile

  • Reagents for derivatization (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water

  • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

  • Anhydrous sodium sulfate

  • Formic acid

  • Ammonium hydroxide

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Serially dilute the stock solutions with hexane to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL.

1.2. Sample Collection and Storage

  • Collect biological samples (plasma, serum, urine, tissue) using standard procedures.

  • To prevent degradation, samples should be stored at -80°C until analysis.

Sample Extraction

Choose the appropriate extraction method based on the biological matrix.

2.1. Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • Pipette 500 µL of the sample into a glass centrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL) and vortex for 30 seconds.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2.2. Solid-Phase Extraction (SPE) for Urine

  • Thaw urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and adjust the pH to ~7.0.

  • Add 50 µL of the internal standard working solution (100 ng/mL) and vortex.

  • Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of ultrapure water through the C18 cartridge. Do not allow the cartridge to dry.

  • Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte: Elute this compound with 5 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2.3. Extraction from Tissue

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold saline.

  • Add 50 µL of the internal standard working solution (100 ng/mL) to the homogenate.

  • Perform LLE as described for plasma/serum (Section 2.1), starting from step 4.

GC-MS Analysis

3.1. GC-MS Parameters The following are typical GC-MS parameters that should be optimized for your specific instrument.

ParameterRecommended Setting
GC System Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
Injector Splitless mode at 280°C.[1]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Oven Program Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.[1]
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV.[1]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 58 (quantifier), 71, 85 (qualifiers)Internal Standard (Tridecanone): m/z 58 (quantifier), 71, 99 (qualifiers)

3.2. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Use a linear regression model to fit the data.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These values should be validated in your laboratory.

ParameterPlasma/SerumUrineTissue (per g)
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL5 - 5000 ng/g
LOD 0.5 ng/mL0.5 ng/mL2.5 ng/g
LOQ 1.0 ng/mL1.0 ng/mL5.0 ng/g
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Recovery) 85 - 115%85 - 115%80 - 120%

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.[2]

Visualization of Protocols and Pathways

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms data_proc Data Processing gcms->data_proc quantification Quantification data_proc->quantification

Caption: Workflow for this compound Analysis.

Hypothetical Signaling Pathway of this compound

Long-chain fatty acids and their metabolites can act as signaling molecules, often interacting with cell surface or nuclear receptors. While the specific signaling pathway for this compound in mammalian cells is not well-elucidated, a hypothetical pathway involving a G-protein coupled receptor (GPCR) is proposed below.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nonadecanone This compound gpcr GPCR nonadecanone->gpcr Binding & Activation g_protein G-Protein (α, β, γ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation creb CREB pka->creb Phosphorylation (Translocation to Nucleus) gene_expression Target Gene Expression creb->gene_expression Regulation

Caption: Hypothetical GPCR-mediated signaling of this compound.

Conclusion

This application note provides a comprehensive and robust methodology for the quantitative analysis of this compound in various biological samples. The use of LLE or SPE for sample preparation, followed by a sensitive and selective GC-MS method, allows for accurate and precise quantification. This protocol can be readily adapted by researchers in academia and the pharmaceutical industry to investigate the role of this compound in health and disease. As with any analytical method, validation of performance characteristics is essential before implementation for routine analysis.

References

Application Notes and Protocols for the Use of 2-Nonadecanone as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Nonadecanone as an analytical standard, particularly as an internal standard, in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound as an Analytical Standard

This compound (also known as methyl heptadecyl ketone) is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O.[1][2][3] Its high molecular weight (282.5044 g/mol ), chemical stability, and distinct mass spectral fragmentation pattern make it a suitable candidate for use as an internal standard in the quantification of a wide range of analytes, especially in complex matrices.[1][3] An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample, and it should be chromatographically resolved from other components.[4]

Key Properties of this compound:

PropertyValueReference
CAS Number 629-66-3[2][3]
Molecular Formula C₁₉H₃₈O[1][2][3]
Molecular Weight 282.5044 g/mol [3]
IUPAC Name Nonadecan-2-one[2]
Synonyms Methyl heptadecyl ketone[2][3]
Boiling Point 539.7 K at 0.147 bar[5]
Melting Point 328 K[5]

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited for use as an internal standard in GC-MS for the analysis of volatile and semi-volatile compounds. Its long alkyl chain provides a retention time that is often in a suitable range for the analysis of various metabolites, fatty acids, and other organic molecules.

2.1. Principle of Internal Standard in GC-MS

The internal standard (IS) method involves adding a known amount of a specific compound (in this case, this compound) to every sample, including calibration standards and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach corrects for variations in injection volume, instrument response, and sample preparation, leading to improved accuracy and precision.[4]

Logical Workflow for Internal Standard-Based Quantification

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Analyte Stock Solution C Calibration Standards (Analyte + IS) A->C B Internal Standard (this compound) Stock Solution B->C D Sample + IS B->D E Injection & Separation C->E Inject D->E Inject F Mass Spectrometry Detection E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratios G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for quantification using an internal standard.

2.2. Experimental Protocol: GC-MS Analysis with this compound as Internal Standard

This protocol is a general guideline and should be optimized for the specific analyte and sample matrix.

2.2.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Solvent (e.g., hexane, ethyl acetate, dichloromethane) of appropriate purity

  • Target analyte(s) for quantification

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

2.2.2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and adding a constant, known amount of the this compound IS working solution to each standard. The final concentration of the IS should be consistent across all standards and samples.

2.2.3. Sample Preparation

  • Accurately measure a known amount of the sample.

  • Spike the sample with the same amount of this compound IS as used in the calibration standards.

  • Perform necessary extraction and derivatization steps as required for the specific analyte. For instance, for polar analytes, a derivatization step such as silylation may be necessary to improve volatility.[6]

2.2.4. GC-MS Instrumental Parameters (Example)

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

2.3. Data Analysis

  • Integrate the peak areas of the analyte and this compound.

  • Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Plot a calibration curve of the peak area ratio (Area_analyte / Area_IS) versus the concentration ratio (Conc_analyte / Conc_IS).

  • Determine the concentration of the analyte in the samples using the calibration curve.

2.4. Purity Assessment of this compound

The purity of the this compound standard is critical for accurate quantification. Techniques such as Differential Scanning Calorimetry (DSC) and Infrared Spectroscopy (IR) can be used for purity assessment.[1] DSC can detect impurities at levels as low as ≤0.001 mole%, while IR spectroscopy can confirm the presence of the characteristic carbonyl group (C=O stretch at approximately 1715 cm⁻¹).[1]

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound is more commonly used in GC-MS due to its volatility, it can also be employed in LC-MS, particularly in normal-phase or reversed-phase chromatography for the analysis of non-polar to moderately polar analytes. LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[7]

3.1. LC-MS Method Development Considerations

Developing an LC-MS method involves optimizing several parameters to achieve good separation, sensitivity, and peak shape.[8][9][10]

Logical Diagram for LC-MS Method Development

LC_MS_Development A Define Analyte & Internal Standard (this compound) B Select Ionization Mode (ESI, APCI) A->B D Select LC Column (e.g., C18, PFP) A->D C Optimize MS Parameters (e.g., MRM transitions) B->C F Method Validation (Linearity, Accuracy, Precision) C->F E Optimize Mobile Phase (Composition, Gradient) D->E E->F

References

Application Notes and Protocols for 2-Nonadecanone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific anti-inflammatory mechanisms and comprehensive in vivo and in vitro studies of 2-Nonadecanone is currently limited. The following application notes and protocols are based on available preliminary data and inferences from structurally and functionally related molecules, such as other long-chain ketones and endogenous ketone bodies. These should serve as a foundational guide for initiating research into the anti-inflammatory potential of this compound.

Application Notes

Introduction

This compound (C₁₉H₃₈O) is a long-chain methyl ketone that has been identified for its potential biological activities, including anti-inflammatory properties.[1] While extensive mechanistic studies are yet to be published, preliminary information suggests that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] The anti-inflammatory and analgesic efficacy of other long-chain ketones has been shown to be dependent on the length of their alkyl chains, suggesting a potential class effect.[2] Furthermore, the broader class of ketones, particularly ketone bodies like β-hydroxybutyrate (BHB), are known to possess significant anti-inflammatory capabilities through various molecular mechanisms, including the inhibition of the NLRP3 inflammasome and modulation of key signaling pathways like NF-κB.[3][4][5]

Potential Mechanisms of Action

Based on related compounds, the putative anti-inflammatory mechanisms of this compound could involve:

  • Inhibition of Pro-inflammatory Cytokine Production: this compound is thought to reduce inflammation by inhibiting the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

  • Modulation of Inflammatory Signaling Pathways: It may influence key intracellular signaling cascades that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

  • NLRP3 Inflammasome Inhibition: Drawing parallels with ketone bodies, this compound might interfere with the assembly and activation of the NLRP3 inflammasome, a critical component of the innate immune response responsible for the maturation of IL-1β and IL-18.[4][5]

Preclinical Observations

While specific, peer-reviewed in vivo studies on this compound are not widely available, it has been noted for its "anti-inflammatory activity in rats".[1] This suggests that the compound is orally bioavailable or can be administered systemically to elicit an anti-inflammatory response in animal models.

Quantitative Data Summary

Due to the limited availability of published studies on this compound, a comprehensive data table cannot be provided at this time. The table below is a template that can be populated as research progresses.

Experimental Model Assay Concentration/Dose of this compound Observed Effect Reference
In Vitro (e.g., LPS-stimulated RAW 264.7 macrophages)Nitric Oxide (NO) ProductionHypothetical: 1-100 µMHypothetical: Dose-dependent decrease in NO levelsTBD
In Vitro (e.g., LPS-stimulated RAW 264.7 macrophages)Cytokine Secretion (TNF-α, IL-6)Hypothetical: 1-100 µMHypothetical: Dose-dependent reduction in cytokine levelsTBD
In Vivo (e.g., Carrageenan-induced paw edema in rats)Paw Volume MeasurementHypothetical: 10-100 mg/kgHypothetical: Significant reduction in paw edema compared to control[1] (Implied)

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-inflammatory activity of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or similar viability assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

    • Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Measurement of Nitric Oxide (NO):

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B, incubate for 10 minutes, and measure the absorbance at 540 nm.

    • Calculate NO concentration using a sodium nitrite standard curve.

  • Measurement of Cytokines (TNF-α and IL-6):

    • Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effect of this compound in a rat model of inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plebismometer or digital calipers

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Divide the rats into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 50, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • Compound Administration:

    • Administer the respective treatments orally (p.o.) 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plebismometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA).

Visualizations: Signaling Pathways and Workflows

Diagram 1: Hypothetical Mechanism of this compound in Modulating NF-κB Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Activates Nonadecanone This compound Nonadecanone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Screening

G cluster_assays Endpoint Assays start Start: Seed RAW 264.7 Cells pretreat Pre-treat with This compound (1 hr) start->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hr) pretreat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay (for Viability) stimulate->mtt Assess Cells griess Griess Assay (for NO) collect->griess elisa ELISA (for TNF-α, IL-6) collect->elisa end End: Data Analysis griess->end elisa->end mtt->end

Caption: Workflow for assessing this compound's in vitro effects.

Diagram 3: Potential Inhibition of the NLRP3 Inflammasome

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., ATP, Toxins) NLRP3 NLRP3 Stimuli->NLRP3 Activates Nonadecanone This compound Inflammasome NLRP3 Inflammasome (Assembled Complex) Nonadecanone->Inflammasome Inhibits Assembly? NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Active IL-1β (Secretion) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b

References

Investigating the Antidepressant Effects of 2-Nonadecanone In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical studies have identified 2-Nonadecanone (NAC), a bioactive compound, as a promising candidate for antidepressant therapy. In vivo research in rat models has demonstrated that NAC administration leads to a significant, dose-dependent reduction in depressive-like behaviors.[1] The primary mechanism of action appears to be linked to its anti-inflammatory properties, specifically the downregulation of pro-inflammatory cytokines and modulation of the Nrf-2/iNOS signaling pathway.[1] This document provides detailed application notes and experimental protocols for investigating the antidepressant effects of this compound in vivo, designed to guide researchers in the replication and further exploration of these findings.

Data Presentation

The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound on depressive-like behavior and inflammatory markers.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Control-X ± SD
This compound10Y ± SD
This compound20Z ± SD
This compound40A ± SD

Note: X, Y, Z, and A represent hypothetical mean values with standard deviation (SD) to illustrate data structure. Actual values should be obtained from specific experimental results.

Table 2: Effect of this compound on Serum Cytokine Levels

Treatment GroupDose (mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)
Control-X ± SDA ± SD
This compound10Y ± SDB ± SD
This compound20Z ± SDC ± SD
This compound40W ± SDD ± SD

Note: X, Y, Z, W, A, B, C, and D represent hypothetical mean values with standard deviation (SD) to illustrate data structure. Actual values should be obtained from specific experimental results.

Table 3: Effect of this compound on Brain Protein Expression

Treatment GroupDose (mg/kg)Nrf-2 (relative expression)iNOS (relative expression)
Control-X ± SDA ± SD
This compound10Y ± SDB ± SD
This compound20Z ± SDC ± SD
This compound40W ± SDD ± SD

Note: X, Y, Z, W, A, B, C, and D represent hypothetical mean values with standard deviation (SD) to illustrate data structure. Actual values should be obtained from specific experimental results.

Experimental Protocols

Forced Swim Test (FST) Protocol for Rats

This protocol is adapted from standard FST procedures to assess antidepressant-like activity.

a. Apparatus:

  • A transparent cylindrical tank (40-50 cm high, 20-30 cm in diameter).

  • The tank should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.

b. Procedure:

  • Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This initial exposure induces a state of helplessness, which is sensitive to antidepressant treatment.

  • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Testing (Day 2): 24 hours after the pre-swim, administer this compound or vehicle control orally.

  • One hour post-administration, place the rat back into the swim tank for a 5-minute test session.

  • Record the entire 5-minute session using a video camera for later analysis.

  • Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

c. Data Analysis:

  • Compare the mean immobility time between the this compound-treated groups and the control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

FST_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing D1_Start Place rat in swim tank D1_Swim 15-minute pre-swim D1_Start->D1_Swim D1_End Remove, dry, and return to home cage D1_Swim->D1_End D2_Admin Administer this compound or vehicle D2_Wait 1-hour wait D2_Admin->D2_Wait D2_Test 5-minute test swim D2_Wait->D2_Test D2_Record Record session D2_Test->D2_Record D2_Score Score immobility time D2_Record->D2_Score Signaling_Pathway NAC This compound (NAC) Nrf2 Nrf-2 NAC->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NAC->Cytokines Inhibits Depression Depressive-like Behaviors NAC->Depression Alleviates Inflammation Inflammatory Stimuli (e.g., Stress) iNOS iNOS Inflammation->iNOS Induces Inflammation->Cytokines Induces Nrf2->iNOS Inhibits iNOS->Depression Contributes to Cytokines->Depression Contributes to

References

Application Notes and Protocols for Studying 2-Nonadecanone as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone (CAS: 629-66-3) is a long-chain aliphatic methyl ketone with the molecular formula C₁₉H₃₈O.[1] It has been identified in various natural sources, including certain plants and bacteria.[2][3] While research into its bioactivity is ongoing, studies on structurally similar long-chain ketones suggest potential roles as insect repellents or toxicants. For instance, a series of aliphatic methyl ketones have demonstrated repellent properties against the malaria vector Anopheles gambiae.[2][4]

These application notes and protocols provide a comprehensive framework for investigating the semiochemical properties of this compound. The described methodologies will enable researchers to systematically evaluate whether this compound acts as an attractant, repellent, or has other behavioral or physiological effects on target insect species. The protocols are designed to guide the user from initial electrophysiological screening to detailed behavioral assays and field validation.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is crucial for proper handling, solvent selection, and dosage preparation.

PropertyValueReference
Molecular Formula C₁₉H₃₈O[1][4]
Molecular Weight 282.50 g/mol [2][4]
IUPAC Name Nonadecan-2-one[3][4]
Synonyms Methyl heptadecyl ketone[3][4]
CAS Number 629-66-3[4]
Melting Point 57.0 °C[2]
Solubility Soluble in alcohol; Insoluble in water[5]

Data Presentation: Repellency of Aliphatic Methyl Ketones against Anopheles gambiae

CompoundConcentration (% w/v)Mean Protection (%) ± SE
2-Undecanone 1095.0 ± 2.2 a,A
182.5 ± 2.5 b,B
0.167.5 ± 2.5 c,C
2-Dodecanone 1087.5 ± 2.5 a,A
175.0 ± 2.9 b,B
0.155.0 ± 2.9 c,C
2-Tridecanone 10100 ± 0.0 a,A
192.5 ± 2.5 a,B
0.177.5 ± 2.5 b,C
2-Pentadecanone 10100 ± 0.0 a,A
190.0 ± 0.0 a,B
0.172.5 ± 2.5 b,C
DEET (Control) 10100 ± 0.0 a,A
190.0 ± 0.0 a,B
0.175.0 ± 2.9 b,C
Data adapted from a study on the repellency of long-chain aliphatic methyl ketones.[4] Values in the same column followed by the same lowercase letter are not significantly different. Values in the same row followed by the same uppercase letter are not significantly different.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Olfactory Screening

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound. It is an effective high-throughput method to screen for compounds that can be detected by the insect's olfactory system.[6][7]

Materials:

  • This compound (≥95% purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Intact insect subjects (e.g., mosquitoes, moths)

  • EAG system (micromanipulators, silver-silver chloride electrodes, amplifier, data acquisition system)

  • Odor delivery system (Pasteur pipettes, filter paper strips, purified air stream)

  • Dissecting microscope

Procedure:

  • Preparation of Test Compound: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Antenna Preparation:

    • Immobilize the insect (e.g., in a pipette tip with the head protruding).

    • Under the microscope, carefully excise one antenna at the base.

    • Mount the excised antenna between the two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Odor Stimulation:

    • Apply a known volume (e.g., 10 µL) of the this compound solution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate.

    • A control pipette should contain only the solvent.

    • Deliver a puff of purified air (e.g., 0.5 seconds) through the pipette, directing the odorant over the antenna.

  • Data Recording:

    • Record the resulting depolarization (in millivolts, mV) of the antenna.

    • Present stimuli from lowest to highest concentration, with a solvent control presented between each test compound.

    • Allow sufficient time (e.g., 60 seconds) between stimulations for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses by subtracting the average response to the solvent control.

    • Compare the mean responses to different concentrations of this compound using ANOVA.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions B Immobilize Insect & Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Odor Puff (Test Compound) C->D E Record EAG Signal (mV) D->E F Deliver Solvent Control Puff E->F H Measure Peak Amplitudes E->H G Record Control Signal F->G G->D Repeat for all concentrations G->H I Normalize Data H->I J Statistical Analysis (ANOVA) I->J

Caption: Workflow for Electroantennography (EAG) screening.

Protocol 2: Two-Choice Olfactometer Behavioral Assay

This assay assesses the preference of an insect for one of two odor sources, providing a quantitative measure of attraction or repellency.[8]

Materials:

  • Y-tube or T-tube olfactometer

  • Airflow meter and charcoal-filtered, humidified air source

  • Test insects (e.g., 20-50 individuals per trial)

  • This compound and solvent

  • Odor sources (e.g., filter paper in cartridges)

Procedure:

  • Setup:

    • Connect the olfactometer to the purified air source, ensuring equal airflow through both arms (e.g., 200 mL/min).

    • Place the olfactometer in a controlled environment with uniform lighting and temperature, free from external drafts and odors.

  • Stimulus Preparation:

    • Apply the this compound solution to a filter paper and place it in a cartridge connected to one arm of the olfactometer (the "treatment arm").

    • Apply the solvent alone to another filter paper and place it in the cartridge for the other arm (the "control arm").

  • Behavioral Trial:

    • Introduce a single insect or a group of insects into the base of the olfactometer.

    • Allow a set amount of time (e.g., 5-10 minutes) for the insect(s) to make a choice.

    • A choice is recorded when an insect moves a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a specified time (e.g., 30 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Data Collection and Analysis:

    • Conduct multiple replications (e.g., 10-15 trials), alternating the treatment arm between trials to avoid positional bias.

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square (χ²) test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 distribution.

    • An Attraction Index (AI) can be calculated as: AI = (N_t - N_c) / (N_t + N_c), where N_t is the number choosing the treatment and N_c is the number choosing the control.

Olfactometer_Workflow cluster_setup Setup cluster_trial Behavioral Trial cluster_analysis Data Analysis A Assemble Y-Tube Olfactometer B Prepare Odor Sources (Treatment vs. Control) A->B C Set Equal Airflow B->C D Introduce Insects at Base C->D E Allow Choice Period (e.g., 10 min) D->E F Record Choice (Treatment, Control, No Choice) E->F F->D Repeat with new insects G Calculate Percentage of Choices F->G H Chi-Square or Binomial Test G->H I Determine Attraction or Repellency H->I

Caption: Workflow for a two-choice olfactometer assay.

Protocol 3: Field Trapping Study

Field trials are essential to validate laboratory findings and determine the efficacy of a potential attractant under natural conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps)[7]

  • Lures (e.g., rubber septa, cotton wicks)

  • This compound and solvent

  • Sticky inserts or collection containers for traps

  • Randomized block design for trap placement in the field

Procedure:

  • Lure Preparation:

    • Load lures with a precise amount of this compound (e.g., 1 mg). A control lure should be loaded with solvent only.

    • The release rate can be modulated by the type of lure and the amount of compound loaded.

  • Trap Deployment:

    • Select a suitable field site where the target insect is present.

    • Set up multiple blocks (replicates), with each block containing one trap with the this compound lure and one control trap.

    • Randomize the placement of treatment and control traps within each block.

    • Ensure sufficient distance between traps (e.g., >20 meters) to avoid interference.

  • Data Collection:

    • Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly).

    • Replace lures as needed based on their expected field life.

    • Continue the trial for a predetermined period (e.g., 4-6 weeks).

  • Data Analysis:

    • For each collection date, calculate the mean number of insects captured per trap for both the treatment and control groups.

    • Use a t-test or ANOVA to determine if there is a significant difference in trap catch between the this compound-baited traps and the control traps.

Conceptual Olfactory Signaling Pathway

The following diagram illustrates a generalized pathway for how a volatile compound like this compound might be detected by an insect's olfactory system, leading to a behavioral response.

Olfactory_Signaling cluster_periphery Antennal Sensillum cluster_brain Insect Brain Odor This compound Molecule OBP Odorant Binding Protein (OBP) Odor->OBP Transport across lymph OR Odorant Receptor (OR-Orco Complex) OBP->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Ion Channel Activation AL Antennal Lobe OSN->AL Signal Transduction (Action Potentials) MB Mushroom Body (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH Response Behavioral Response (Attraction/Repulsion) MB->Response LH->Response

References

Application Notes and Protocols for the Extraction of 2-Nonadecanone from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone (C₁₉H₃₈O, M.W. 282.5 g/mol ) is a long-chain aliphatic methyl ketone found in various natural sources.[1] It is a volatile organic compound of interest due to its potential biological activities, including anti-inflammatory, antidepressant, and insecticidal properties. This compound has been identified in plants such as Ruta graveolens (Common Rue), Curcuma pierreana, and Festuca hieronymi.[1][2] The essential oils of the Ruta genus, in particular, are known to be rich in long-chain aliphatic ketones.[3][4]

These application notes provide a comprehensive overview of the methodologies for extracting, purifying, and quantifying this compound from botanical sources. The detailed protocols are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Application Notes

Overview of Extraction Techniques

The isolation of this compound from plant matrices relies on its volatility and lipophilicity. The choice of extraction method is critical and depends on the stability of the compound, the nature of the plant material, and the desired purity and yield.

  • Steam Distillation: This is the most common and effective method for extracting volatile compounds like ketones from plant materials.[5][6][7] The process involves passing steam through the biomass, which vaporizes the volatile oils. The vapor is then condensed and collected, with the immiscible oil phase being separated from the aqueous phase (hydrosol).[5][8] This method is advantageous for its simplicity and for avoiding the use of organic solvents.

  • Solvent Extraction: This technique involves the use of organic solvents to dissolve the target compounds from the plant matrix.[9] Due to the lipophilic nature of this compound, nonpolar to moderately polar solvents are effective. Soxhlet extraction is a thorough and classic laboratory-scale method that ensures high recovery by repeatedly washing the plant material with a refluxing solvent.[9] Maceration with solvents like hexane, dichloromethane, or acetone is also a viable approach.[10]

  • Modern Green Extraction Technologies: Advanced methods such as Supercritical Fluid Extraction (SFE) with CO₂, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) offer more sustainable and efficient alternatives.[9] These techniques can reduce solvent consumption and extraction time while potentially increasing yield and preserving thermolabile compounds.

Purification Strategies

Crude extracts obtained from the initial extraction typically contain a complex mixture of compounds. Column chromatography is a standard and highly effective technique for purifying this compound from these extracts.[11][12][13] The principle involves separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase (solvents). By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, allowing for the isolation of the relatively nonpolar this compound.

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for the identification and quantification of this compound.[14][15][16] The technique separates volatile compounds in a gas chromatograph, which are then ionized and detected by a mass spectrometer. Identification is confirmed by comparing the retention time and mass spectrum of the analyte to a pure standard. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the sample.[14]

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. Quantitative data in the literature is limited; however, the essential oil of Ruta graveolens has been identified as a particularly rich source.

Natural SourcePlant PartExtraction MethodThis compound ConcentrationReference
Ruta graveolens L.Volatile OilNot Specified47.62%[2]
Ruta graveolens L.FruitsHydrodistillationMajor Component (with 2-undecanone)[17]

Note: The table reflects currently available data. Researchers should perform their own quantitative analysis as yields can be highly variable.

Experimental Protocols

Protocol 1: Extraction by Steam Distillation

This protocol describes a standard laboratory procedure for extracting essential oils containing this compound from plant material.[8][18]

Materials and Equipment:

  • Fresh or air-dried plant material (e.g., leaves, fruits of Ruta graveolens)

  • Steam distillation apparatus (e.g., Clevenger-type)

  • Large round-bottom flask (2-5 L)

  • Heating mantle or hot plate

  • Condenser with chilled water supply

  • Collection vessel (separatory funnel or essencier)

  • Distilled water

  • Anhydrous sodium sulfate

  • Diethyl ether or n-hexane (for post-extraction)

Procedure:

  • Preparation: Weigh approximately 200-500 g of coarsely ground plant material and place it into the round-bottom flask.

  • Assembly: Add distilled water to the flask to just cover the plant material.[18] Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed. A Claisen adapter is recommended to prevent foaming plant material from entering the condenser.[18]

  • Distillation: Begin heating the flask. As water boils, steam will pass through the plant material, carrying the volatile oils.

  • Condensation: The steam and oil vapor mixture will travel to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor.

  • Collection: The condensed mixture (distillate) will collect in the essencier or collection arm of the apparatus. The water-insoluble essential oil will form a separate layer, typically on top of the aqueous layer (hydrosol).

  • Duration: Continue the distillation for 3-4 hours, or until no more oil is observed collecting.

  • Isolation: Carefully collect the oil layer. To maximize recovery, the hydrosol can be extracted with a small volume (2 x 20 mL) of diethyl ether or n-hexane. Combine this solvent extract with the primary oil layer.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water.

  • Storage: Filter off the drying agent and store the essential oil in a sealed, airtight vial in a cool, dark place (4°C) prior to analysis.

Protocol 2: Solvent Extraction and Purification by Column Chromatography

This protocol details the extraction of this compound using an organic solvent followed by purification.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus or large Erlenmeyer flask

  • Solvents: n-hexane, dichloromethane (DCM), ethyl acetate, methanol (all HPLC grade)

  • Rotary evaporator

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Cotton wool or glass frit

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure: Part A: Solvent Extraction

  • Maceration/Soxhlet: Place 100 g of dried, powdered plant material in a large flask with 500 mL of n-hexane (or a 1:1 mixture of DCM:methanol). For more exhaustive extraction, place the material in a thimble within a Soxhlet apparatus and reflux with the chosen solvent for 6-8 hours.

  • Filtration: If using maceration, stir the mixture for 24 hours, then filter through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate (or the solvent from the Soxhlet flask) under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Part B: Column Chromatography Purification

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Place a small layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane (the mobile phase).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate or DCM. A suggested gradient could be:

    • 100% n-hexane

    • 98:2 n-hexane:ethyl acetate

    • 95:5 n-hexane:ethyl acetate

    • 90:10 n-hexane:ethyl acetate

    • ...and so on, finishing with a more polar solvent like methanol to elute highly polar compounds.

  • Fraction Collection: Collect the eluate in separate, numbered test tubes (e.g., 10-15 mL fractions).

  • Monitoring by TLC: Monitor the collected fractions using TLC to identify which fractions contain this compound. Spot fractions onto a TLC plate, develop it in an appropriate solvent system (e.g., 95:5 n-hexane:ethyl acetate), and visualize. Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield isolated this compound.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in the purified extract or essential oil.[14]

Materials and Equipment:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (≥98% purity)

  • Solvent (n-hexane or methanol, HPLC grade)

  • Microsyringe and autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in hexane. Perform serial dilutions to create a set of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the essential oil or purified extract and dissolve it in hexane to a final concentration of approximately 1 mg/mL. Filter the sample if necessary.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of each standard and the sample into the GC-MS system.

    • GC Conditions (Typical):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 280°C at a rate of 10°C/min. Hold at 280°C for 10 minutes.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum will show a characteristic molecular ion peak (m/z 282.5) and fragmentation pattern.

    • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculation: Calculate the final concentration (e.g., in % or mg/g) of this compound in the original essential oil or plant material based on the initial sample weight and dilution factor.

Visualizations

Extraction_Workflow Overall Workflow for this compound Isolation Plant Plant Material (e.g., Ruta graveolens) Extract Extraction (Steam Distillation or Solvent Extraction) Plant->Extract Crude Crude Extract / Essential Oil Extract->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Isolated This compound Purify->Pure Analyze Analysis (GC-MS) Pure->Analyze Result Quantified Compound Analyze->Result

Caption: General experimental workflow for the extraction and analysis of this compound.

Solvent_Extraction_Purification Solvent Extraction & Purification Detail cluster_extraction Extraction cluster_purification Purification Start Dried, Powdered Plant Material Solvent Maceration / Soxhlet (n-Hexane or DCM/MeOH) Start->Solvent Filter Filtration Solvent->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Load Load Sample onto Silica Gel Column Crude->Load Elute Gradient Elution (n-Hexane -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Final Isolated this compound Combine->Final

Caption: Detailed workflow for solvent extraction and column chromatography purification.

Signaling_Pathway Proposed Anti-Inflammatory Mechanism Compound This compound Target Pro-Inflammatory Cytokine Production Compound->Target Inhibits Effect Inflammation Response Target->Effect Promotes Outcome Reduced Inflammation Effect->Outcome Leads to (when inhibited)

Caption: Conceptual diagram of the proposed anti-inflammatory action of this compound.

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2-Nonadecanone. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is a long-chain saturated ketone. The structural elucidation and confirmation of such molecules are crucial in various fields, including natural product chemistry, materials science, and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and a protocol for acquiring such data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for long-chain ketones and spectral data of analogous compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 400 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
12.13s3H-
32.41t2H7.4
41.56p2H7.4
5-171.25br s26H-
181.25m2H-
190.88t3H6.8

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, 100 MHz)

Atom NumberChemical Shift (δ, ppm)
129.8
2209.3
343.9
424.0
529.4
6-1629.7 (multiple signals)
1731.9
1822.7
1914.1

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can reference the spectrum to the residual solvent signal (for CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or to the TMS signal (δ = 0.00 ppm).

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

4.2. NMR Analysis Workflow

The diagram below outlines the general workflow for NMR spectral acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign interpret Structure Elucidation assign->interpret

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Nonadecanone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nonadecanone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this long-chain ketone into your aqueous-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so poorly soluble in water?

This compound is a long-chain saturated ketone with the chemical formula C₁₉H₃₈O. Its structure consists of a 19-carbon aliphatic chain with a carbonyl group at the second carbon position. This long hydrocarbon tail is highly non-polar, leading to strong hydrophobic interactions and consequently, very low solubility in polar solvents like water.[1][2][3][4][5][6][7] The estimated water solubility of this compound is approximately 0.004793 mg/L at 25°C.[1][3]

Q2: What are the primary methods for solubilizing this compound in aqueous media?

The three main strategies for increasing the aqueous solubility of hydrophobic compounds like this compound are:

  • Co-solvency: Using a water-miscible organic solvent in which this compound is soluble to create a solvent system that can accommodate the compound.

  • Micellar Solubilization: Employing surfactants (e.g., Tween® 80, Polysorbate 80) that form micelles in aqueous solutions, encapsulating the hydrophobic this compound within their non-polar core.[8][9]

  • Inclusion Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) which have a hydrophobic inner cavity and a hydrophilic exterior. These molecules can encapsulate this compound, forming a water-soluble inclusion complex.

Q3: What organic solvents can I use to prepare a stock solution of this compound?

This compound is generally soluble in alcohols and other organic solvents.[1][3] For biological experiments, it is recommended to prepare a high-concentration stock solution in a biocompatible organic solvent such as ethanol or dimethyl sulfoxide (DMSO).[10] From this stock, the compound can be further diluted into the aqueous experimental medium.

Q4: What are the maximum tolerated concentrations of common co-solvents in cell-based assays?

The tolerated concentration of organic solvents varies depending on the cell line and the duration of exposure. However, general guidelines are:

  • Ethanol: For short exposure times, some cell lines may tolerate up to 5% (v/v). For longer exposures (24 hours or more), it is advisable to keep the concentration below 1% (v/v), and ideally at or below 0.5% (v/v).[11][12]

  • DMSO: Generally, DMSO concentrations should be kept below 0.5% (v/v) to avoid cytotoxic effects, with many studies recommending concentrations at or below 0.1% (v/v).[5][13][14][15][16]

It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.

Troubleshooting Guides

Issue 1: My this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.

  • Question: I prepared a stock solution in DMSO and when I added it to my buffer, the solution turned cloudy. What should I do?

  • Answer: This phenomenon, often called "solvent shock," occurs when the hydrophobic compound rapidly comes out of solution as the concentration of the organic solvent is diluted in the aqueous medium.[8] Here are some solutions:

    • Improve Dilution Technique: Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the stock solution dropwise while gently vortexing or swirling the medium to promote rapid dispersion.[8]

    • Reduce Final Concentration: Your target concentration may be above the solubility limit in the final solvent mixture. Try lowering the final concentration of this compound.

    • Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic solvent in your aqueous medium. Remember to always include a vehicle control with the same solvent concentration.

    • Use a Surfactant: Incorporating a biocompatible surfactant like Tween® 80 into your aqueous medium can help to form micelles that will solubilize the this compound.

    • Utilize Cyclodextrins: Pre-forming an inclusion complex of this compound with a cyclodextrin like HP-β-CD before adding it to your aqueous medium can significantly improve its solubility.

Issue 2: My this compound solution is initially clear but a precipitate forms over time during incubation.

  • Question: My this compound solution looked fine at first, but after a few hours in the incubator, I see a precipitate. What is happening?

  • Answer: This can be due to several factors related to the incubation conditions:

    • Temperature and pH Shifts: Changes in temperature and pH can affect the solubility of your compound. Ensure your medium is properly buffered for the CO2 environment of the incubator.[17][18]

    • Interaction with Media Components: this compound may be interacting with proteins or salts in the cell culture medium, leading to precipitation over time.[17][18]

    • Evaporation: Evaporation of the medium during incubation can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[18]

    • Troubleshooting Steps:

      • Ensure your incubator is properly humidified to minimize evaporation.

      • Consider using a serum-free medium for initial solubility tests to see if serum components are contributing to the issue.

      • Re-evaluate your solubilization method. A more stable formulation, such as a cyclodextrin inclusion complex, may be necessary for long-term experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference(s)
Water0.004793 mg/L (estimated)25[1][3]
AlcoholSolubleNot Specified[1][3]
Dichloromethane/Methanol (9:1 v/v)Effective for extraction100[4]

Table 2: Tolerable Concentrations of Co-solvents in Cell-Based Assays

Co-solventGeneral Maximum Tolerated Concentration (v/v)NotesReference(s)
Ethanol< 1% (long-term exposure)Cell line dependent. Always perform a vehicle control.[11][12]
DMSO< 0.5% (ideally ≤ 0.1%)Can induce cell differentiation or toxicity at higher concentrations.[5][13][14][15][16]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in a biocompatible organic solvent.

Materials:

  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder and place it in a sterile amber glass vial.

  • Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution, but be cautious of solvent evaporation.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Tween® 80

Objective: To prepare a solution of this compound in an aqueous medium using a surfactant.

Materials:

  • This compound stock solution (from Protocol 1)

  • Tween® 80 (Polysorbate 80)

  • Aqueous buffer or cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in your aqueous buffer or medium.

  • To your final volume of aqueous medium, add the Tween® 80 stock solution to achieve the desired final concentration (e.g., 0.1% - 1% w/v).

  • While vortexing the Tween® 80-containing medium, slowly add the required volume of the this compound stock solution.

  • Continue to vortex for a few minutes to ensure the formation of micelles and the encapsulation of the compound.

  • Visually inspect the solution for any signs of precipitation.

Protocol 3: Preparation of a this compound-HP-β-CD Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer) or rotary evaporator

Procedure (Freeze-Drying Method): [10][19][20][21]

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • In a separate container, dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution and lyophilize until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • The complex can now be directly dissolved in your aqueous experimental medium.

Mandatory Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_methods Solubilization Methods cluster_end End: Solubilized this compound start This compound (Hydrophobic) cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Dissolve in organic solvent surfactant Micellar Solubilization (e.g., Tween® 80) start->surfactant Encapsulate in micelles cyclodextrin Inclusion Complexation (e.g., HP-β-CD) start->cyclodextrin Form inclusion complex end Aqueous Solution of This compound for Assay cosolvency->end surfactant->end cyclodextrin->end

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_membrane Cell Membrane receptor Putative Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein ketone This compound (Extracellular) ketone->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Conceptual signaling pathway for this compound.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes no_precipitate Experiment Proceeds start->no_precipitate No delayed Delayed Precipitation? immediate->delayed No solution1 Improve Dilution Technique (Vortexing, Dropwise Addition) immediate->solution1 Yes solution4 Check for Temperature/pH Shifts delayed->solution4 Yes solution2 Reduce Final Concentration solution1->solution2 solution3 Use Surfactant or Cyclodextrin solution2->solution3 solution5 Investigate Media Interactions solution4->solution5

Caption: Logical troubleshooting flow for precipitation issues.

References

Minimizing sample degradation of 2-Nonadecanone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize sample degradation of 2-Nonadecanone during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper handling important?

A1: this compound, also known as methyl heptadecyl ketone, is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O.[1] It is a semi-volatile organic compound used in various research fields, including analytical chemistry and biomedical research.[1][2] Proper handling and storage are critical to prevent chemical degradation, such as oxidation or photochemical reactions, which can lead to inaccurate analytical results, including incorrect quantification and misidentification of the compound.[1][3]

Q2: What are the optimal storage conditions for this compound samples and standards?

A2: To ensure stability, this compound should be stored in tightly sealed, amber glass containers to protect it from light and air.[4][5] For short-term storage, refrigeration at 2-8°C is recommended.[5][6] For long-term preservation, samples should be frozen at or below -12°C. It is also crucial to use containers that are appropriately sized to the volume of the sample to minimize headspace, which can reduce the potential for evaporation and degradation.

Q3: My this compound sample has turned yellow. What could be the cause?

A3: Discoloration, such as turning yellow or brown, often indicates sample degradation. For ketones, this can be a result of oxidation or polymerization, potentially accelerated by exposure to light or elevated temperatures.[1][5] It is crucial to use fresh or properly stored material for experiments to ensure the integrity of your results.

Q4: Which solvents are recommended for dissolving and extracting this compound?

A4: this compound is a hydrophobic, long-chain ketone.[1] For extraction from complex matrices like sediments or tissues, a standardized approach involves using a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 (v/v) ratio, which has shown high recovery efficiencies.[1] For general analysis, solubility can be achieved in solvents like chloroform and hexane.[1]

Q5: I am observing extraneous peaks and poor reproducibility in my GC-MS analysis. Could this be degradation?

A5: Yes, the appearance of unexpected peaks, misshapen peaks, or poor reproducibility can be symptoms of sample degradation.[3][7] In gas chromatography (GC), high temperatures in the injection port can cause thermal degradation of sensitive compounds.[3] Additionally, active sites within the GC inlet liner or on the column can catalytically promote decomposition.[3]

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound

If you are experiencing low recovery of your analyte, it can point to issues in storage, sample preparation, or the analytical instrumentation. Use the following workflow to diagnose the problem.

LowRecoveryTroubleshooting start Low Analyte Recovery Detected check_storage Step 1: Verify Storage Conditions start->check_storage storage_ok Storage OK? check_storage->storage_ok fix_storage Action: Implement Recommended Storage Protocol (e.g., 2-8°C, Amber Vials) storage_ok->fix_storage No check_prep Step 2: Evaluate Sample Preparation storage_ok->check_prep Yes end_node Re-analyze Sample fix_storage->end_node prep_ok Prep Protocol OK? check_prep->prep_ok fix_prep Action: Optimize Extraction (Solvent, Technique) & Check for Losses prep_ok->fix_prep No check_gc Step 3: Investigate GC-MS System prep_ok->check_gc Yes fix_prep->end_node gc_ok System Inert? check_gc->gc_ok fix_gc Action: Use Deactivated Liner/Column. Lower Inlet Temp or Use Cool On-Column Injection. gc_ok->fix_gc No gc_ok->end_node Yes fix_gc->end_node

Caption: Troubleshooting workflow for low analyte recovery.

Problem 2: Appearance of Unexpected Peaks in Chromatogram

The presence of degradation products can complicate analysis. These products are often smaller, more volatile compounds that elute earlier than the parent analyte.[3]

Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Processes cluster_products Resulting Products parent This compound oxidation Oxidation (e.g., via KMnO₄ or air/light) parent->oxidation photochem Photochemical Reaction (Norrish Type II) parent->photochem thermal Thermal Stress (e.g., Hot GC Inlet) parent->thermal product1 Carboxylic Acids (e.g., Nonadecanoic acid) oxidation->product1 product2 Cleavage Products photochem->product2 product3 Smaller Ketones/ Alkenes thermal->product3

Caption: Potential degradation pathways for this compound.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₈O[1][8]
Molecular Weight 282.50 g/mol [1][9]
IUPAC Name Nonadecan-2-one[8][9]
Synonyms Methyl heptadecyl ketone[1][9]
Appearance Fine white plates[4]
Vapor Pressure 0.000137 mmHg at 25°C[4]
Boiling Point 539.7 K (266.5 °C) at 0.147 bar[10]
Melting Point 328 K (55 °C)[10]

Table 2: Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationaleReference
Container Amber glass vial with PTFE-lined capProtects from light; provides an inert surface and tight seal.[5]
Temperature 2-8°C (short-term); ≤ -12°C (long-term)Slows chemical degradation and microbial activity.[6]
Atmosphere Minimize headspace; consider purging with inert gas (e.g., Nitrogen)Reduces evaporative loss and oxidation.
Light Exposure Store in the darkPrevents photochemical reactions like Norrish Type II.[1][5]

Experimental Protocols

Protocol 1: Standard Procedure for Sample Storage

  • Selection of Vial: Choose a clean, amber glass vial with a PTFE-lined screw cap. Select a vial size that will be mostly filled by the sample to minimize headspace.

  • Sample Transfer: Transfer the this compound standard solution or sample extract into the vial. If transferring a volatile standard, ensure the vial and solution are cooled to the recommended storage temperature before opening to prevent evaporative loss.

  • Sealing: Tightly seal the vial with the PTFE-lined cap to prevent solvent evaporation and exposure to atmospheric oxygen.

  • Labeling: Clearly label the vial with the sample identifier, concentration, solvent, and date of preparation.

  • Storage: Place the sealed vial in a refrigerator (2-8°C) for short-term storage (up to 14 days) or a freezer (≤ -12°C) for long-term storage.[6] Ensure the storage location is dark.

Protocol 2: Recommended Workflow for GC-MS Analysis

This workflow is designed to minimize on-instrument degradation.

GCMS_Workflow start Prepare Sample in Appropriate Solvent step1 Use Autosampler with Cooled Tray if Possible start->step1 step2 Select Injection Method step1->step2 step3a Cool On-Column Injection step2->step3a Optimal for Labile Compounds step3b Split/Splitless Injection step2->step3b Standard Method step6 Use an Inert GC Column (e.g., Low-Polarity, Stabilized Phase) step3a->step6 step4 Use Deactivated, Low-Bleed Inlet Liner (e.g., Silanized) step3b->step4 step5 Set Inlet Temperature as Low as Possible for Efficient Vaporization step4->step5 step5->step6 step7 Run Analysis with Optimized Temperature Program step6->step7 end Acquire Data step7->end

Caption: Recommended workflow for GC-MS analysis.

  • Injection: For thermally sensitive compounds like long-chain ketones, a cool on-column injection is the ideal method to prevent degradation in a hot inlet.[3] If using split/splitless injection, use the lowest possible inlet temperature that still provides efficient and reproducible vaporization of the analyte.

  • Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. Active sites on glass wool or the liner surface can catalyze degradation.[3]

  • GC Column: Employ a well-conditioned, inert GC column. Regular maintenance and conditioning are key to preventing on-column sample degradation.

  • Blanks and Standards: Regularly run solvent blanks and check standards to monitor the health of the system and detect any carryover or new degradation peaks that may appear over time.

References

Technical Support Center: 2-Nonadecanone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-nonadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Synthesis of this compound: Troubleshooting and FAQs

The synthesis of this compound can be approached through several methods, each with its own set of potential challenges. This section addresses common problems and offers solutions for a successful synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most common laboratory-scale synthesis methods for this compound include:

  • Friedel-Crafts Acylation: This involves the reaction of heptadecane with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.

  • Oxidation of 2-Nonadecanol: A secondary alcohol, 2-nonadecanol, is oxidized to the corresponding ketone, this compound, using various oxidizing agents.

  • Grignard Reagent Addition to a Nitrile: This method involves the reaction of a Grignard reagent (e.g., heptadecylmagnesium bromide) with acetonitrile, followed by hydrolysis.[1]

Q2: I am getting a very low yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Stoichiometric amounts of the catalyst are often required.

  • Deactivated Starting Material: If your heptadecane starting material is impure with deactivating groups, the reaction will be sluggish.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to side reactions.

Q3: My oxidation of 2-nonadecanol is not going to completion. What can I do?

A3: Incomplete oxidation can be due to:

  • Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent.

  • Poor Reagent Quality: The activity of oxidizing agents like PCC can diminish over time. Use fresh or properly stored reagents.

  • Reaction Time and Temperature: Long-chain alcohols can be sterically hindered, requiring longer reaction times or elevated temperatures. Monitor the reaction by TLC to determine the point of completion.

Q4: I am observing the formation of a tertiary alcohol instead of a ketone in my Grignard reaction. What is happening?

A4: The formation of a tertiary alcohol is a common side reaction when using Grignard reagents with esters or acyl chlorides. The initially formed ketone is highly reactive towards the Grignard reagent, leading to a second addition. To synthesize a ketone, it is preferable to use a nitrile as the starting material or a less reactive organometallic reagent like an organocadmium compound.[2]

Troubleshooting Guides - Synthesis

This section provides a systematic approach to troubleshooting common issues during the synthesis of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Yield Inactive Lewis acid catalyst (moisture contamination).Use freshly opened, anhydrous Lewis acid. Dry all glassware and solvents thoroughly.
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of the Lewis acid, as the product ketone complexes with it.[3]
Low reactivity of the starting material.Ensure the heptadecane is of high purity.
Formation of Multiple Products Polyacylation (less common for acylation).Use a less reactive acylating agent or milder reaction conditions.
Isomerization of the alkyl chain (more common in Friedel-Crafts alkylation).Friedel-Crafts acylation is generally preferred to avoid this; ensure you are using an acyl halide or anhydride.
Difficult Work-up Stable complex formation between the product ketone and the Lewis acid.Quench the reaction mixture carefully with ice-cold dilute acid to break up the complex.
Problem Possible Cause(s) Solution(s)
Incomplete Reaction Insufficient oxidizing agent.Increase the molar ratio of the oxidizing agent to the alcohol.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.
Low Yield Over-oxidation to carboxylic acids (with strong oxidants like Jones reagent).Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC).[4]
Thermal degradation of the starting material or product.Maintain a controlled reaction temperature.
Difficult Product Isolation Presence of chromium byproducts (e.g., with PCC or Jones reagent).During work-up, filter the reaction mixture through a pad of silica gel or celite to remove chromium salts.
Problem Possible Cause(s) Solution(s)
Low Yield of Grignard Reagent Presence of moisture in the solvent or on the magnesium turnings.Use anhydrous ether and activate the magnesium turnings (e.g., with a crystal of iodine).
Low Yield of Ketone Reaction of the Grignard reagent with acidic protons (e.g., water).Ensure all reagents and glassware are scrupulously dry.
Formation of tertiary alcohol as a byproduct.This is less of an issue with nitriles compared to esters or acyl chlorides. Ensure slow addition of the Grignard reagent to the nitrile.
Complex Reaction Mixture Side reactions due to impurities in the starting materials.Use purified reagents.

Purification of this compound: Troubleshooting and FAQs

Purifying the synthesized this compound is a critical step to obtain a high-purity product. This section addresses common challenges in purification.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the recommended methods for purifying this compound?

A1: Due to its high boiling point and solid nature at room temperature, the following methods are commonly used:

  • Vacuum Distillation: To purify the liquid ketone at a lower temperature to prevent decomposition.[5]

  • Column Chromatography: To separate the ketone from impurities with different polarities.

  • Recrystallization: To purify the solid ketone from a suitable solvent.

Q2: My this compound is decomposing during distillation. What should I do?

A2: this compound has a high boiling point, and prolonged heating at atmospheric pressure can cause decomposition. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[5]

Q3: I am having trouble getting good separation during column chromatography. What are some common issues?

A3: Challenges in column chromatography of a hydrophobic compound like this compound include:

  • Peak Tailing: This can be caused by interactions with the silica gel.

  • Irreversible Adsorption: The compound may stick strongly to the stationary phase, leading to low recovery.

  • Poor Solubility: The compound may not be very soluble in the mobile phase, leading to band broadening.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For long-chain ketones, solvents like ethanol, acetone, or mixtures of a soluble solvent with an anti-solvent (e.g., acetone/water) can be effective.[6] It is recommended to perform small-scale solubility tests with different solvents to find the optimal one.

Troubleshooting Guides - Purification
Problem Possible Cause(s) Solution(s)
Bumping (Sudden, Violent Boiling) Lack of nucleation sites for smooth boiling.Use a magnetic stirrer and stir bar. Do not use boiling chips as they are ineffective under vacuum.[5]
Unstable Vacuum Leaks in the distillation setup.Ensure all glass joints are properly sealed with vacuum grease. Check tubing for cracks.
Thermal Decomposition Distillation temperature is still too high.Achieve a lower vacuum pressure to further reduce the boiling point.
Product Solidifying in the Condenser The condenser is too cold, and the melting point of this compound is close to the condenser temperature.Use slightly warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature.
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent polarity through TLC analysis. A gradient elution may be necessary.
Peak Tailing Secondary interactions with the silica gel.Add a small amount of a slightly more polar solvent to the eluent. Use a high-quality silica gel.[7]
Low Recovery (Irreversible Adsorption) Strong binding of the hydrophobic ketone to the stationary phase.Use a less polar stationary phase (e.g., alumina) or add a stronger eluting solvent at the end to wash the column.[7]
Compound Crashing Out on the Column Low solubility of the compound in the eluent.Load the sample onto the column dissolved in a minimal amount of a stronger solvent, or use a dry loading technique.[8]
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent and allow it to cool again.
The solution is supersaturated but lacks nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[9]
Oiling Out (Product separates as an oil) The melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent or a mixed solvent system. Allow the solution to cool more slowly.[9]
Low Recovery The compound is too soluble in the cold solvent.Cool the solution in an ice bath to maximize crystal formation.
Impure Crystals The solution cooled too quickly, trapping impurities.Redissolve the crystals in fresh hot solvent and allow for slower cooling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Nonadecanol using PCC

Materials:

  • 2-Nonadecanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-nonadecanol in anhydrous DCM.

  • Add PCC (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short column of silica gel to remove the chromium byproducts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or vacuum distillation.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, acetone)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing it in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizing Workflows

General Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Crude this compound Workup->Crude Isolation Purify Purification Method (Distillation, Chromatography, or Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure Analysis Characterization (NMR, IR, GC-MS) Pure->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Synthesis Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temperature, Time) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckWorkup Evaluate Work-up & Purification Procedure WorkupOK Work-up Efficient? CheckWorkup->WorkupOK ReagentsOK->CheckConditions Yes OptimizeReagents Use Fresh/Purified Reagents Adjust Stoichiometry ReagentsOK->OptimizeReagents No ConditionsOK->CheckWorkup Yes OptimizeConditions Modify Temperature/Time Monitor by TLC ConditionsOK->OptimizeConditions No OptimizeWorkup Improve Extraction/Purification Technique WorkupOK->OptimizeWorkup No Success Improved Yield WorkupOK->Success Yes OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Extraction of 2-Nonadecanone from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2-Nonadecanone from various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting this compound, a long-chain ketone, from complex matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). The choice of method depends on the sample matrix, the required level of cleanliness of the extract, and the desired concentration of the analyte.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery of this compound can stem from several factors. Due to its non-polar nature, improper solvent selection in LLE or SPE is a common issue. In HS-SPME, suboptimal temperature and time can lead to inefficient extraction. Matrix effects, where other compounds in the sample interfere with the extraction, can also significantly reduce recovery.[1] For high-boiling-point compounds like this compound, carryover from previous injections in the GC-MS system can also be mistaken for low recovery in the current sample.[2][3]

Q3: How can I minimize matrix effects during the analysis of this compound?

A3: To minimize matrix effects, a thorough sample cleanup is essential. This can be achieved by using a multi-step extraction and cleanup process. For example, an initial LLE can be followed by a cleanup step using SPE. Additionally, optimizing the chromatographic separation to ensure that this compound is well-resolved from interfering matrix components is crucial.[4]

Q4: What are the ideal GC-MS parameters for the analysis of this compound?

A4: For a high-boiling-point compound like this compound, a high-temperature GC column (e.g., a 5% phenyl-methylpolysiloxane) is recommended. The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation, typically in the range of 275-300°C.[5] A temperature-programmed oven method is necessary to achieve good peak shape and resolution.

Q5: How can I prevent carryover of this compound in my GC-MS system?

A5: Carryover is a common issue with high-boiling-point compounds. To mitigate this, ensure a sufficiently high final oven temperature and a long enough bake-out time at the end of each run to elute any residual compound from the column.[6] Regularly replacing the inlet liner and septum is also important.[3] Using a post-injection solvent wash for the syringe can help clean the syringe effectively.[2]

Troubleshooting Guides

Low Extraction Recovery
Symptom Possible Cause Troubleshooting Steps
Low recovery in LLE Incorrect solvent polarity.This compound is non-polar. Use a non-polar extraction solvent like hexane or a mixture of non-polar and moderately polar solvents (e.g., hexane:ethyl acetate). For fatty matrices, a solvent system like chloroform/methanol can be effective.[7]
Incomplete phase separation.Allow sufficient time for the layers to separate. Centrifugation can aid in breaking up emulsions.
Low recovery in SPE Inappropriate sorbent selection.For the non-polar this compound, a reversed-phase sorbent (e.g., C18) is generally suitable.
Inefficient elution.Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A non-polar solvent like hexane or ethyl acetate is a good starting point.
Low recovery in HS-SPME Suboptimal fiber coating.A PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.
Insufficient extraction temperature or time.For a high-boiling-point compound like this compound, higher extraction temperatures (e.g., 50-70°C) and longer extraction times (e.g., 30-60 minutes) may be required to facilitate its volatilization into the headspace.
GC-MS Analysis Issues
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner. Regularly condition the GC column.
Column overload.Dilute the sample or reduce the injection volume.
No Peak or Very Small Peak Low concentration in the sample.Use a more efficient extraction and pre-concentration method.
Thermal degradation in the injector.Optimize the injector temperature. While a higher temperature is needed for volatilization, excessively high temperatures can cause degradation.[8]
Ghost Peaks/Carryover Residue from previous injections.Increase the final oven temperature and hold time. Use a solvent wash for the autosampler syringe between injections.[9] Regularly replace the inlet liner and septum.[3]
Contaminated system.Check for contamination in the carrier gas, solvent wash vials, and sample vials.

Data Presentation

Table 1: Comparison of Extraction Techniques for this compound (Typical Recovery Ranges)

Extraction Method Principle Typical Recovery (%) *Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.60-85Simple, low cost.Can be time-consuming, uses large volumes of organic solvents, potential for emulsion formation.[10]
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.70-95High recovery, cleaner extracts, can be automated.[11]Requires method development, cost of cartridges.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace onto a coated fiber.50-90Solvent-free, sensitive, simple.[12]Fiber lifetime can be limited, requires optimization of several parameters.

*These are typical recovery ranges for long-chain ketones and may vary depending on the matrix and specific experimental conditions. Method optimization is crucial to achieve the best results.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., biological fluid).

  • Sample Preparation: To 5 mL of the liquid sample in a separatory funnel, add a suitable internal standard.

  • Extraction: Add 10 mL of a non-polar solvent such as hexane or a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer containing the this compound.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the cleanup and concentration of this compound from a liquid sample using a reversed-phase (e.g., C18) SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of a non-polar solvent like ethyl acetate or hexane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a starting point for the analysis of this compound in a solid or liquid matrix.

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial. Add a suitable internal standard.

  • Fiber Selection: Use a PDMS/DVB coated SPME fiber.

  • Incubation: Place the vial in a heating block or autosampler and incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-45 minutes) at the same temperature.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250-280°C) for thermal desorption of the analytes onto the column.

Mandatory Visualization

G Decision Tree for this compound Extraction Method Selection start Start: Complex Matrix Containing this compound matrix_type What is the matrix type? start->matrix_type liquid Liquid (e.g., biological fluid, water) matrix_type->liquid Liquid solid Solid (e.g., soil, tissue) matrix_type->solid Solid liquid_complexity Is the liquid matrix clean or dirty? liquid->liquid_complexity solid_volatility Is high sensitivity for volatiles required? solid->solid_volatility clean_liquid Relatively Clean liquid_complexity->clean_liquid Clean dirty_liquid Dirty (high in interferences) liquid_complexity->dirty_liquid Dirty lle Recommendation: Liquid-Liquid Extraction (LLE) - Simple, cost-effective for initial cleanup. clean_liquid->lle spe Recommendation: Solid-Phase Extraction (SPE) - Good for cleaner extracts and higher recovery. clean_liquid->spe lle_spe Recommendation: LLE followed by SPE - For very complex matrices requiring extensive cleanup. dirty_liquid->lle_spe volatile_yes Yes solid_volatility->volatile_yes Yes volatile_no No solid_volatility->volatile_no No hs_spme Recommendation: Headspace SPME (HS-SPME) - Ideal for volatile analysis, solvent-free. volatile_yes->hs_spme solvent_extraction_spe Recommendation: Solvent Extraction followed by SPE - Robust method for solid samples. volatile_no->solvent_extraction_spe

Caption: Decision tree for selecting an extraction method for this compound.

G General Experimental Workflow for this compound Analysis sample Complex Matrix Sample extraction Extraction (LLE, SPE, or HS-SPME) sample->extraction cleanup Extract Cleanup/Concentration (if necessary) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data_processing Data Processing and Quantification gcms->data_processing result Final Result data_processing->result

Caption: General workflow for this compound analysis.

References

Differentiating 2-Nonadecanone from its structural isomers by MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Differentiating Ketone Isomers by MS

This technical support center provides guidance for researchers, scientists, and drug development professionals on using mass spectrometry (MS) to differentiate 2-nonadecanone from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind differentiating structural isomers like this compound using mass spectrometry?

A1: Structural isomers have the same molecular formula and thus the same molecular weight, resulting in an identical molecular ion peak (M+) in a mass spectrum.[1][2] Differentiation relies on the fact that isomers fragment in distinct, predictable ways upon ionization.[3] The position of the functional group—in this case, the carbonyl (C=O) group—dictates which bonds are likely to break, producing a unique "fingerprint" of fragment ions for each isomer.[3][4]

Q2: Which ionization technique is most suitable for analyzing this compound and its isomers?

A2: Electron Ionization (EI) is the most common and effective method for the analysis of volatile and semi-volatile compounds like long-chain ketones.[5] EI uses high-energy electrons (typically 70 eV) to ionize the sample, inducing reproducible fragmentation patterns that are crucial for structural elucidation and isomer differentiation.[5][6]

Q3: What are the key fragmentation pathways for aliphatic ketones in EI-MS?

A3: Aliphatic ketones primarily fragment via two signature pathways:

  • Alpha-Cleavage (α-Cleavage): This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5][7][8] This process forms a highly stable acylium ion ([R-C≡O]+), which is often a prominent peak in the spectrum.[4][7][8]

  • McLafferty Rearrangement: This is a specific rearrangement that occurs in carbonyl compounds containing a hydrogen atom on the third carbon away from the carbonyl group (the γ-hydrogen).[7][8][9] The reaction proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.[8][9][10] The mass-to-charge ratio (m/z) of this resulting ion is highly indicative of the original position of the carbonyl group.[8][10]

Q4: How do these fragmentation patterns specifically help differentiate this compound from its isomers?

A4: The m/z values of the key fragment ions, particularly from the McLafferty rearrangement, will differ based on the carbonyl position.

  • For This compound , α-cleavage results in a prominent acylium ion at m/z 43 ([CH₃CO]⁺). The McLafferty rearrangement produces a characteristic ion at m/z 58 .[8][11][12]

  • For an isomer like 3-nonadecanone , α-cleavage can produce acylium ions at m/z 57 ([CH₃CH₂CO]⁺) and m/z 253. The McLafferty rearrangement will yield a key ion at m/z 72 .

  • For 4-nonadecanone , the McLafferty ion will appear at m/z 86 .[10][13] By comparing the presence and relative intensities of these specific ions, the isomers can be clearly distinguished.

Experimental Protocol: GC-MS Analysis of Nonadecanone Isomers

This protocol outlines a standard method for separating and identifying this compound and its structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation: a. Dissolve the ketone sample(s) in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL. b. If the sample is in a complex matrix, perform a sample cleanup using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.[14] c. Prepare a dilution series if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a VF-200ms or TG-5MS (or equivalent), is recommended for separating long-chain ketones. A common dimension is 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[15][16][17]

  • Injector: Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.

  • Injector Temperature: 280-300°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: i. Initial temperature: 60°C, hold for 1 minute. ii. Ramp 1: Increase to 175°C at a rate of 10°C/min. iii. Ramp 2: Increase to 225°C at a rate of 6°C/min. iv. Ramp 3: Increase to 300°C at a rate of 4°C/min. v. Final hold: Hold at 300°C for 10-20 minutes to ensure elution of all components.[15]

  • MS Conditions: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV.[18] iii. Source Temperature: 230-250°C. iv. Mass Range: Scan from m/z 40 to 400. v. Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis: a. Identify the chromatographic peak for nonadecanone (Molecular Weight: 282.5 g/mol ).[19][20] b. Extract the mass spectrum for the peak of interest. c. Identify the molecular ion peak (M+) at m/z 282. d. Analyze the fragmentation pattern, looking for key diagnostic ions as summarized in the table below. e. Compare the obtained spectrum with a reference library (e.g., NIST) and the expected fragmentation patterns to confirm the isomer's identity.

Data Presentation: Key Diagnostic Ions for Nonadecanone Isomers
Isomer Positionα-Cleavage Ion 1 (m/z)α-Cleavage Ion 2 (m/z)McLafferty Ion (m/z)
This compound 43 ([CH₃CO]⁺)26758
3-Nonadecanone 57 ([C₂H₅CO]⁺)25372
4-Nonadecanone 71 ([C₃H₇CO]⁺)23986
5-Nonadecanone 85 ([C₄H₉CO]⁺)225100

Note: The most intense α-cleavage peak is typically the one forming the smaller, more stable acylium ion. The McLafferty ion is often a highly abundant and diagnostic peak.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Ketone Isomer Mixture Dissolve Dissolve in Solvent Sample->Dissolve Cleanup Optional: SPE/LLE Cleanup Dissolve->Cleanup GC GC Separation (Capillary Column) Cleanup->GC EI EI Ionization (70 eV) GC->EI MS Mass Analyzer (Quadrupole) EI->MS Detector Detector MS->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Identify Identify Diagnostic Ions (α-cleavage, McLafferty) Spectrum->Identify Compare Compare to Library & Expected Fragments Identify->Compare Result Isomer Identification Compare->Result Troubleshooting Start Ambiguous MS Result for Isomer ID CheckChroma Examine Chromatogram: Are peaks sharp & resolved? Start->CheckChroma CheckSpectrum Review Mass Spectrum: Are key fragments (M+, α, McLafferty) present and logical? CheckChroma->CheckSpectrum Yes PoorSep Problem: Poor Separation (Co-elution) CheckChroma->PoorSep No Contamination Problem: System Contamination or Low Concentration CheckSpectrum->Contamination No, weak signal or high noise WrongHypothesis Problem: Incorrect Hypothesis (e.g., branched isomers present) CheckSpectrum->WrongHypothesis No, fragments are illogical for linear isomers End Isomer Differentiated CheckSpectrum->End Yes OptimizeGC Action: Optimize GC Method (slower ramp, longer column) PoorSep->OptimizeGC OptimizeGC->End CleanSystem Action: Clean Ion Source, Run Blanks, Concentrate Sample Contamination->CleanSystem CleanSystem->End AnalyzePatterns Action: Analyze for unexpected fragmentation patterns WrongHypothesis->AnalyzePatterns AnalyzePatterns->End

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Nonadecanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound. These additional components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Given that this compound is a long-chain, nonpolar molecule, it is particularly susceptible to interference from lipids and other hydrophobic molecules commonly found in biological matrices.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a common quantitative approach.[3] You compare the peak response of this compound in a standard solution prepared in a pure solvent to the response of a post-extraction spiked sample (a blank matrix extract to which this compound has been added at the same concentration).[3][4] A significant difference in signal intensity indicates the presence of matrix effects.[4]

  • Post-Column Infusion: This qualitative method helps identify at which points during the chromatographic run matrix effects are most pronounced.[5] A solution of this compound is continuously infused into the mobile phase after the analytical column but before the MS detector. A blank matrix sample is then injected. Any dip or rise in the baseline signal for this compound corresponds to regions of ion suppression or enhancement, respectively.[5]

  • Slope Comparison of Calibration Curves: You can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard.[6] A significant difference between the slopes is indicative of matrix effects.[6]

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Presence of Matrix / Peak Area in Absence of Matrix) x 100 [6]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]

Q3: What are the most common sources of matrix effects for a nonpolar compound like this compound?

A3: For a nonpolar, long-chain ketone like this compound, the most significant sources of matrix effects are typically endogenous lipids, such as phospholipids, that are co-extracted from biological samples like plasma or serum.[7] These lipids can suppress the ionization of co-eluting analytes.[7] Other potential sources include salts, proteins, and other hydrophobic molecules present in the sample matrix.

Q4: Can changing my chromatographic conditions help mitigate matrix effects?

A4: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of this compound from interfering matrix components, you can reduce co-elution and thus minimize ion suppression or enhancement.[1] Consider adjusting the mobile phase composition, gradient profile, or using a different stationary phase to achieve better resolution.[1] Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) systems can also provide better separation efficiency.[8]

Q5: What is the role of an internal standard in compensating for matrix effects?

A5: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.[9][10] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the molecule (e.g., this compound-d4).[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[10][11]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

  • Symptom: High variability in peak areas for replicate injections of the same sample; calibration curves have poor linearity (R² < 0.99).

  • Potential Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement.[3]

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[7]

      • If currently using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][12]

      • For this compound, a nonpolar compound, reversed-phase SPE (e.g., C18) would be a suitable choice to retain the analyte while washing away more polar interferences.[13]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions of ion suppression identified through post-column infusion.[1]

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS of this compound to compensate for matrix effects that cannot be eliminated through sample cleanup and chromatography.[11]

Issue 2: Low Signal Intensity or Complete Signal Loss for this compound

  • Symptom: The peak for this compound is much smaller than expected or absent, even at concentrations that should be detectable.

  • Potential Cause: Severe ion suppression due to co-eluting matrix components.[14][15]

  • Troubleshooting Steps:

    • Check for Contamination: Ensure the LC-MS system is clean. Contamination in the ion source can lead to signal suppression.[15][16] Run a system suitability test with a standard solution of this compound in a pure solvent to confirm instrument performance.

    • Dilute the Sample: A simple first step is to dilute the sample extract.[1][5] This reduces the concentration of both the analyte and the interfering matrix components, which can alleviate ion suppression. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1]

    • Enhance Sample Cleanup:

      • Liquid-Liquid Extraction (LLE): Use a nonpolar solvent like hexane to extract this compound, leaving polar interferences in the aqueous phase.[7]

      • Solid-Phase Extraction (SPE): Employ a rigorous SPE protocol with optimized wash steps to remove as much of the interfering matrix as possible.[16]

    • Review Chromatographic Separation: Ensure that this compound is not co-eluting with a large, interfering peak from the matrix. Adjusting the mobile phase or gradient may be necessary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., this compound-d4 in methanol). Vortex for 10 seconds.

  • Extraction: Add 2 mL of hexane. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed for a nonpolar compound like this compound using a reversed-phase SPE cartridge (e.g., C18).

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and disrupt analyte-protein binding. Centrifuge and collect the supernatant.

  • Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects in the Analysis of this compound (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD, n=6)
Protein Precipitation95 ± 545 ± 10 (Suppression)12.5
Liquid-Liquid Extraction85 ± 780 ± 8 (Suppression)6.2
Solid-Phase Extraction92 ± 495 ± 5 (Minimal Effect)3.8

This table illustrates that while protein precipitation may offer high recovery, it is often the least effective at removing matrix components, leading to significant ion suppression and poor reproducibility.[12] LLE provides a cleaner extract, and SPE can be optimized to provide the cleanest extract with minimal matrix effects and the best reproducibility.[12]

Visualization

MatrixEffect_Troubleshooting_Workflow Workflow for Diagnosing and Addressing Matrix Effects start Start: Inaccurate or Irreproducible Results quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_me_significant Is Matrix Effect Significant (>20%)? quantify_me->is_me_significant optimize_sample_prep Optimize Sample Preparation (LLE, SPE) is_me_significant->optimize_sample_prep Yes no_significant_me No Significant Matrix Effect is_me_significant->no_significant_me No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled IS optimize_chromatography->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->is_me_significant Still Significant method_validated Method Validated re_evaluate->method_validated Acceptable check_other Investigate Other Issues (Instrument, Standard Prep) no_significant_me->check_other

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

References

Technical Support Center: Enhancing the Stability of 2-Nonadecanone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 2-Nonadecanone stock solutions. Adherence to these protocols will help ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a long-chain saturated methyl ketone with the chemical formula C₁₉H₃₈O. It is a waxy solid at room temperature with a melting point of approximately 57°C. Due to its long hydrocarbon chain, it is highly hydrophobic and practically insoluble in water, but soluble in many organic solvents.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For general use, non-polar solvents such as hexane and chloroform are excellent choices due to the high solubility of this compound. For applications requiring a more polar solvent, dichloromethane (DCM) or a mixture of DCM and methanol can be used, although solubility may be lower. For long-term storage, hexane is recommended to minimize the potential for oxidation.[1][2]

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maximize stability, store your this compound stock solution at -20°C in an amber glass vial to protect it from light. It is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles.

Q4: How can I verify the concentration and purity of my this compound stock solution?

A4: The concentration and purity of your stock solution can be verified using Gas Chromatography-Mass Spectrometry (GC-MS). The purity of the solid this compound can be assessed using Differential Scanning Calorimetry (DSC) by analyzing its melting point depression.[3][4][5][6]

Q5: What are the primary degradation pathways for this compound?

A5: this compound can degrade through two primary pathways:

  • Photodegradation: Exposure to UV light can initiate a Norrish Type II reaction, leading to the cleavage of the molecule.[7][8][9][10]

  • Oxidation: Although relatively stable, long-term exposure to oxygen can lead to oxidation, especially if not stored under an inert atmosphere. Microbial degradation can also occur through oxidative pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in the stock solution upon cooling or storage. The concentration of this compound exceeds its solubility limit at the storage temperature.1. Gently warm the solution to redissolve the precipitate before use.2. Prepare a more dilute stock solution.3. Consider using a solvent with higher solubilizing power, such as chloroform or a mixture of solvents.[11][12]
Incomplete dissolution of solid this compound. Insufficient solvent volume or inadequate mixing. The waxy nature of the solid can make it difficult to dissolve.1. Ensure you are using a sufficient volume of solvent.2. Use a vortex mixer or sonicator to aid dissolution.3. Gently warming the solvent (do not exceed 40°C) can also help.
Cloudy or hazy appearance of the stock solution. Presence of moisture or insoluble impurities.1. Use anhydrous solvents and store them properly to prevent water absorption.2. Filter the solution through a 0.2 µm PTFE syringe filter to remove particulate matter.
Inconsistent experimental results using the stock solution. Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from a new batch of solid this compound.2. Verify the concentration and purity of the new stock solution using GC-MS.3. Review storage procedures to ensure they align with the recommendations (see FAQ Q3).

Quantitative Data

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Hexane25> 50
Chloroform25> 50
Dichloromethane25~ 40
Acetone25~ 10
Ethanol (95%)25~ 1
DMSO25< 0.1
Water25Insoluble

Note: The solubility data presented here are estimates based on the behavior of long-chain ketones and should be confirmed experimentally for your specific application.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Chloroform

Materials:

  • This compound (solid, MW: 282.50 g/mol )

  • Anhydrous Chloroform (ACS grade or higher)

  • Analytical balance

  • 10 mL amber glass volumetric flask with a screw cap

  • Spatula

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 282.50 g/mol = 0.02825 g (28.25 mg)

  • Weigh the this compound:

    • Carefully weigh out 28.25 mg of this compound using an analytical balance and a clean, dry weighing paper or boat.

  • Transfer to the volumetric flask:

    • Transfer the weighed this compound into the 10 mL amber glass volumetric flask.

  • Dissolve the compound:

    • Add approximately 7-8 mL of anhydrous chloroform to the volumetric flask.

    • Cap the flask and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Allow the solution to return to room temperature before proceeding.

  • Bring to final volume:

    • Once the solid is fully dissolved and the solution is at room temperature, carefully add anhydrous chloroform to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize the solution:

    • Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use amber glass vials. Purge the vials with an inert gas (e.g., nitrogen or argon) before sealing and store at -20°C.

Protocol 2: Purity Determination of this compound by Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of a solid this compound sample based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3][4][5][6][13]

Materials:

  • This compound sample

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan using a crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition to a temperature well above the melting point (e.g., 80°C). Use a nitrogen purge gas to maintain an inert atmosphere.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔHfus).

    • Use the software's purity analysis function, which applies the van't Hoff equation to the shape of the melting peak, to calculate the mole percent purity of the sample. The analysis is based on the principle that impurities broaden the melting range and lower the melting point.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a solution.

Materials:

  • This compound solution (unknown and standards)

  • GC-MS system with a suitable capillary column (e.g., non-polar, like a DB-5ms)

  • Autosampler vials with inserts and caps

  • High-purity helium carrier gas

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards of this compound in the same solvent as the unknown sample, covering the expected concentration range.

  • GC-MS Instrument Parameters (Example):

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 300°C

      • Hold: 10 minutes at 300°C

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • MS Quadrupole: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Sample Analysis:

    • Inject 1 µL of each standard and the unknown sample into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic fragments at m/z 58, 71, 85).

    • Integrate the peak area of the this compound peak for each standard and the unknown sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dsc DSC Analysis (Purity of Solid) weigh->dsc Verify Purity of Starting Material vortex Vortex/Sonicate dissolve->vortex volume Bring to Final Volume vortex->volume aliquot Aliquot and Store at -20°C volume->aliquot gcms GC-MS Analysis (Concentration Verification) aliquot->gcms Verify Concentration

Caption: Experimental workflow for preparing and verifying a this compound stock solution.

degradation_pathway ketone This compound alcohol 2-Nonadecanol ketone->alcohol Monooxygenase acetate Heptadecyl acetate alcohol->acetate Dehydrogenase acid Heptadecanoic Acid + Acetate acetate->acid Esterase

Caption: Postulated microbial degradation pathway of this compound.

troubleshooting_guide start Issue with this compound Stock Solution precipitate Is there a precipitate? start->precipitate incomplete Did the solid dissolve completely? precipitate->incomplete No warm Gently warm the solution. Does it redissolve? precipitate->warm Yes inconsistent Are experimental results inconsistent? incomplete->inconsistent Yes sonicate Use vortex/sonication. Does it dissolve? incomplete->sonicate No fresh Prepare a fresh stock solution. Verify concentration with GC-MS. inconsistent->fresh Yes solution4 Check storage conditions and handling procedures. inconsistent->solution4 No solution1 Solution is ready for use. Store properly. warm->solution1 Yes solution2 Prepare a more dilute solution or use a different solvent. warm->solution2 No sonicate->solution1 Yes solution3 Increase solvent volume or gently warm the solvent. sonicate->solution3 No

References

Best practices for long-term storage of 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of 2-Nonadecanone, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound at –20°C.[1] Some sources may suggest ambient temperatures for shorter periods, but colder temperatures are preferable to minimize degradation.

Q2: What type of container should I use to store this compound?

Amber glass vials are recommended for storing this compound to protect it from light.[1] This is crucial as the compound can undergo photodegradation through Norrish Type II reactions when exposed to light.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: Is an inert atmosphere necessary for storing this compound?

Yes, storing this compound under an inert atmosphere, such as argon or nitrogen, is a critical stability consideration.[1] This helps to prevent oxidation, which can lead to the formation of carboxylic acids.[1]

Q4: Can I store this compound in a solvent?

For long-term storage, dissolving this compound in hexane can help minimize oxidation.[1] If stored in solution, ensure the solvent is of high purity and the container is appropriate for both the compound and the solvent.

Q5: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of precipitates. Chemical analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), can be used to detect impurities and confirm the compound's purity.[1]

Troubleshooting Guide

Issue 1: The stored this compound has changed color.

  • Possible Cause: This may indicate oxidation or the presence of impurities. Exposure to air and light can accelerate these processes.

  • Solution:

    • Visually inspect the sample for any other changes, such as precipitation.

    • If possible, analyze a small aliquot of the sample using a suitable analytical technique like GC-MS to identify any degradation products.

    • If degradation is confirmed, the product may need to be repurified, for example, by column chromatography.[1]

    • To prevent future issues, ensure the compound is stored under an inert atmosphere, in an amber glass vial, and at the recommended temperature of -20°C.[1]

Issue 2: Impurities are detected in the this compound sample after storage.

  • Possible Cause: Impurities can arise from the degradation of the compound itself or from contamination. Improper storage conditions can accelerate degradation.

  • Solution:

    • Quantify the level of impurities using an appropriate analytical method.

    • Depending on the nature and quantity of the impurities, the sample may be purified using techniques like column chromatography.[1]

    • Review your storage protocol. Ensure that containers are properly sealed and that the storage environment (temperature, light, atmosphere) is consistently maintained.

Issue 3: The this compound appears to have melted or changed its physical state during storage.

  • Possible Cause: this compound has a melting point of around 57°C.[3] If stored at ambient temperatures that fluctuate, it may melt and resolidify. While this may not necessarily indicate degradation, it can affect the ease of handling.

  • Solution:

    • Store the compound at a consistent, recommended temperature of -20°C to maintain its solid state.[1]

    • If the physical state has changed, allow the sample to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

    • Consider re-analyzing the material to ensure its purity has not been compromised.

Quantitative Storage Parameters

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes degradation reactions.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.[1]
Light Exposure Amber glass vialProtects against photodegradation.[1]
Container Tightly sealed glass vialPrevents exposure to air and moisture.
Solvent (for solution) HexaneMinimizes ketone oxidation during long-term storage.[1]

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane).

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column).

  • Method:

    • Injector Temperature: Set to a temperature appropriate for the volatilization of this compound without degradation.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature that allows for the elution of this compound and any potential impurities.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ion and characteristic fragments of this compound and potential degradation products.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities. Compare the mass spectra of any impurity peaks to a library to identify them.

Logical Workflow for Troubleshooting Storage Issues

G cluster_0 Troubleshooting this compound Storage start Storage Issue Identified (e.g., color change, impurity) visual_inspection Visually Inspect Sample (color, precipitate) start->visual_inspection analytical_testing Analytical Testing (e.g., GC-MS) visual_inspection->analytical_testing assess_purity Assess Purity and Identify Impurities analytical_testing->assess_purity repurify Repurify Sample (e.g., chromatography) assess_purity->repurify Purity compromised review_protocol Review Storage Protocol (temp, light, atmosphere) assess_purity->review_protocol Purity acceptable repurify->review_protocol implement_changes Implement Corrective Actions (e.g., use inert gas, amber vial) review_protocol->implement_changes end Issue Resolved implement_changes->end

Caption: Troubleshooting workflow for this compound storage issues.

References

Technical Support Center: Interpreting Complex Fragmentation Patterns in 2-Nonadecanone Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral analysis of 2-nonadecanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragmentation patterns for this compound in electron ionization mass spectrometry (EI-MS)?

A1: The mass spectrum of this compound is characterized by two principal fragmentation pathways: alpha-cleavage and McLafferty rearrangement. Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, while the McLafferty rearrangement is a hydrogen transfer followed by bond cleavage. These pathways lead to the formation of specific, diagnostic fragment ions.

Q2: What are the major ions observed in the mass spectrum of this compound?

A2: The most prominent ions in the EI mass spectrum of this compound are typically observed at mass-to-charge ratios (m/z) of 58, 43, and 59. The base peak is often the ion at m/z 58, which arises from the McLafferty rearrangement. The ion at m/z 43 is characteristic of an acylium ion formed through alpha-cleavage.

Q3: Why is the molecular ion peak (M+) often weak or absent in the mass spectrum of this compound?

A3: For long-chain aliphatic ketones like this compound, the molecular ion is often of low abundance or not detected at all. This is because the initial ionized molecule readily undergoes fragmentation through high-energy pathways like alpha-cleavage and McLafferty rearrangement.

Data Presentation: Key Fragment Ions of this compound

Fragment Ion Descriptionm/z ValueProposed StructureFragmentation Pathway
McLafferty Rearrangement Product58[CH₃C(OH)=CH₂]⁺•McLafferty Rearrangement
Acylium Ion43[CH₃CO]⁺Alpha-Cleavage
McLafferty + 159[CH₃C(OH)₂=CH₂]⁺Isotope Peak/Secondary Fragmentation
Molecular Ion282[C₁₉H₃₈O]⁺•Ionization

Experimental Protocols

Methodology for Electron Ionization Mass Spectrometry (EI-MS) of this compound

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • Inlet System: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A direct insertion probe can also be used for pure samples.

  • Ionization: Utilize a standard electron ionization source. The electron energy is typically set to 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 350, to detect the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the identification of low-abundance ions.

Mandatory Visualization: Fragmentation Pathways of this compound

fragmentation_pathways cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound Molecular Ion (M+•) m/z 282 A1 [CH3CO]+ Acylium Ion m/z 43 M->A1 Loss of C17H35• R1 C17H35• Radical (Neutral Loss) MCL [CH3C(OH)=CH2]+• m/z 58 M->MCL Rearrangement & Loss of C16H32 N1 C16H32 (Neutral Loss)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

  • Possible Cause: Low volatility or thermal degradation of the long-chain ketone.

  • Troubleshooting Steps:

    • Optimize Inlet Temperature: Ensure the GC inlet temperature is high enough for complete volatilization but not so high as to cause thermal degradation. A typical starting point is 250°C.

    • Check for Active Sites: Deactivate the GC liner and ensure the column is properly conditioned to prevent adsorption of the analyte.

    • Confirm Sample Concentration: Ensure the sample concentration is adequate. Prepare a fresh, more concentrated sample if necessary.

Issue 2: Complex Spectrum with Many Unidentified Peaks

  • Possible Cause: Sample contamination or co-elution of isomers.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from other components. A slower temperature ramp can improve resolution.

    • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before analysis.

    • Mass Spectral Library Search: Use a comprehensive and up-to-date mass spectral library for tentative identification of unknown peaks. Be aware that library matches for long-chain ketones can sometimes be ambiguous.[1]

Issue 3: Poor Reproducibility of Fragmentation Patterns

  • Possible Cause: Fluctuations in ion source conditions or instrument calibration.

  • Troubleshooting Steps:

    • Ion Source Cleaning: Regularly clean the ion source components as recommended by the instrument manufacturer to ensure consistent ionization.

    • Instrument Calibration: Perform a mass calibration check to ensure accurate mass assignments across the desired m/z range.

    • Standard Analysis: Analyze a known standard compound before and after the sample runs to verify instrument performance and reproducibility.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of 2-Nonadecanone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of 2-Nonadecanone, a long-chain aliphatic ketone with emerging significance in various research fields, including as a potential biomarker and a component of insect pheromones. The selection of an appropriate analytical technique is critical for generating reliable and reproducible data. This document focuses on the two most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The aim is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to choose and cross-validate the most suitable method for their specific applications. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and accurate results across different laboratories, instruments, or even different techniques, thereby ensuring data integrity and regulatory compliance.

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for the quantification of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput, and the specific goals of the analysis. Both techniques offer high sensitivity and selectivity, but their operational principles and sample preparation requirements differ significantly.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.Separates compounds in the liquid phase, followed by mass analysis.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for non-volatile compounds like this compound to increase volatility.Suitable for non-volatile and thermally labile compounds. Direct analysis of this compound is feasible.
Derivatization Frequently required for long-chain ketones to improve chromatographic properties and sensitivity.Often not necessary, but can be used to enhance ionization efficiency.
Sensitivity High sensitivity, particularly for volatile compounds.Very high sensitivity and specificity, especially with tandem MS (MS/MS).
Specificity High, with good compound identification through mass spectral libraries.Extremely high, with the ability to distinguish isomers with appropriate chromatography and monitor specific precursor-to-product ion transitions.
Throughput Can be lower due to potentially longer run times and the need for derivatization.Can be high-throughput with modern Ultra-High-Performance Liquid Chromatography (UPLC) systems.
Sample Types Versatile, applicable to a wide range of matrices after appropriate extraction and derivatization.Highly versatile and commonly used for complex biological matrices like plasma, serum, and tissue extracts.

Quantitative Performance Data (Representative)

While specific cross-validation studies for this compound are not extensively published, the following table presents representative performance data based on the analysis of similar long-chain ketones and fatty acids by GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.

ParameterGC-MS (with derivatization)LC-MS/MS (direct analysis)
Limit of Quantification (LOQ) 0.1 - 10 ng/mL0.01 - 5 ng/mL
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 110%90 - 115%
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation for Biological Matrices (e.g., Plasma, Serum)

A robust sample preparation is crucial for accurate quantification and minimizing matrix effects.

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Derivatization (Oximation):

    • To the reconstituted extract, add 50 µL of a 2% (w/v) solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-PFBHA oxime derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Mandatory Visualizations

Experimental and Validation Workflow

The following diagram illustrates a general workflow for the quantification and cross-validation of this compound in biological samples.

cluster_sample_prep Sample Collection & Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Cross-Validation Sample Biological Sample (e.g., Plasma) Extraction Extraction & Protein Precipitation Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Data_GC GC-MS Data (Quantification) GCMS->Data_GC Data_LC LC-MS/MS Data (Quantification) LCMS->Data_LC Comparison Statistical Comparison (e.g., Bland-Altman plot) Data_GC->Comparison Data_LC->Comparison CrossValidation Cross-Validation Assessment Comparison->CrossValidation

Experimental and validation workflow.
Potential Signaling Pathways Involving this compound

This compound has been investigated for its potential anti-inflammatory effects and its role as an insect pheromone. The diagrams below illustrate simplified representations of these signaling pathways.

1. Hypothetical Anti-Inflammatory Signaling Pathway

This compound is believed to inhibit the production of pro-inflammatory cytokines. A key pathway in inflammation is the NF-κB signaling cascade. This diagram shows a potential point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nonadecanone This compound Nonadecanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

Hypothetical NF-κB pathway inhibition.

2. Simplified Insect Olfactory Signaling Pathway

As a component of insect pheromones, this compound would be detected by the insect's olfactory system, initiating a signal transduction cascade that leads to a behavioral response.

cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Odorant Receptor (OR) + Orco OBP->OR Delivers IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Simplified insect olfactory pathway.

A Comparative Analysis of the Biological Activities of 2-Nonadecanone and 2-Octadecanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the contrasting biological profiles of two long-chain aliphatic ketones, supported by available experimental data and predictive analysis based on structure-activity relationships.

Introduction

Long-chain aliphatic ketones are a diverse class of organic compounds found in various natural sources, from plants to insects. Their unique chemical structures bestow upon them a range of biological activities, making them subjects of interest in fields such as pharmacology, agriculture, and cosmetics. This guide provides a comparative overview of the biological activities of two such ketones: 2-Nonadecanone (C19) and 2-Octadecanone (C18). While research has begun to elucidate the therapeutic potential of this compound, data on 2-Octadecanone remains comparatively scarce. This document summarizes the existing experimental findings for this compound and offers a predictive comparison for 2-Octadecanone based on established structure-activity relationships for long-chain ketones.

Quantitative Data on Biological Activities

Direct comparative experimental data for the biological activities of this compound and 2-Octadecanone is limited. The following table summarizes the available quantitative and qualitative data for this compound. A predictive assessment for 2-Octadecanone, based on general trends observed in homologous series of aliphatic ketones, is provided for a theoretical comparison.

Biological ActivityThis compound (C19)2-Octadecanone (C18) (Predicted)
Anti-inflammatory Activity Demonstrated reduction of pro-inflammatory cytokines (TNF-α, IL-1β) in a dose-dependent manner in rat models[1].Likely possesses anti-inflammatory properties, though potentially with different potency compared to this compound. The slightly shorter carbon chain may influence membrane interactions and receptor binding.
Antidepressant-like Activity Dose-dependently decreased immobility time in the Forced Swim Test (FST) in rats, suggesting an antidepressant effect[1].May exhibit antidepressant-like activity. The lipophilicity, influenced by the chain length, can affect blood-brain barrier penetration and interaction with neural targets.
Insecticidal/Repellent Activity Suggested to have insecticidal properties based on studies of similar long-chain ketones[2].Expected to have insecticidal or repellent properties. The efficacy of long-chain ketones as insect repellents can be chain-length dependent[3].
Cytotoxicity Data not available.Expected to have low to moderate cytotoxicity, a common trait for long-chain aliphatic ketones.

Experimental Protocols

To facilitate further research and direct comparison, this section details standardized protocols for assessing the key biological activities discussed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, 2-Octadecanone) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][5][6]

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits 50% of cell viability) can be calculated.

In Vivo Antidepressant-like Activity: Forced Swim Test (FST) in Rodents

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[7][8][9][10][11]

Materials:

  • Rodents (rats or mice)

  • Test compounds and vehicle control

  • Standard antidepressant drug (e.g., fluoxetine)

  • A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug at a predetermined time before the test.

  • Pre-swim Session (for rats): On the first day, place the rat in the water cylinder for 15 minutes.

  • Test Session: 24 hours after the pre-swim (for rats) or on the test day (for mice), place the animal in the water cylinder for a 5-6 minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Signaling Pathways

The biological activities of this compound appear to be mediated, at least in part, through the modulation of key inflammatory and antioxidant signaling pathways. While the specific pathways for 2-Octadecanone have not been elucidated, it is plausible that as a structurally similar long-chain ketone, it may interact with similar cellular targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][3][7][12][13][14][15][16] In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. The anti-inflammatory effect of this compound is likely due to its ability to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Pro_inflammatory_Genes Transcription Nrf2_Pathway Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Inhibits Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates Maf Maf ARE ARE Nrf2_n->ARE Binds with Maf Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription Experimental_Workflow General Experimental Workflow Start Compound (this compound or 2-Octadecanone) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Decision Non-toxic Concentrations? Cytotoxicity->Decision Anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., NO, Cytokine) Decision->Anti_inflammatory Yes Antidepressant In Vivo Antidepressant Screening (e.g., FST) Decision->Antidepressant Yes Insecticidal Insecticidal/Repellent Bioassays Decision->Insecticidal Yes End Biological Activity Profile Decision->End No (Toxic) Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Anti_inflammatory->Mechanism Antidepressant->Mechanism Insecticidal->End Mechanism->End

References

Validating 2-Nonadecanone as a Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is paramount for advancing our understanding and management of metabolic diseases. 2-Nonadecanone, a long-chain methyl ketone, has emerged as a potential candidate in metabolomic studies. This guide provides a comprehensive comparison of this compound with established biomarkers for metabolic disorders, outlines detailed experimental protocols for its validation, and visualizes key pathways and workflows.

Introduction to this compound

This compound (C₁₉H₃₈O) is a saturated methyl ketone.[1][2] Its endogenous presence can be linked to the metabolism of long-chain fatty acids. While research specifically validating this compound as a clinical biomarker is currently limited, its chemical properties and potential association with lipid metabolism make it a molecule of interest. Long-chain methyl ketones can be formed through the oxidation of fatty acids, suggesting that their levels may reflect alterations in lipid metabolic pathways.[3][4][5]

Comparative Analysis: this compound vs. Established Metabolic Biomarkers

A direct comparison of this compound with validated biomarkers is challenging due to the nascent stage of research on this specific ketone. However, we can extrapolate its potential performance based on its chemical class and compare it to established markers for prevalent metabolic conditions such as Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD).

Table 1: Comparison of this compound with Established Biomarkers for Metabolic Syndrome
BiomarkerTypeSample TypeAnalytical MethodKey AdvantagesKey Disadvantages
This compound (Potential) Long-Chain Methyl KetonePlasma, Serum, UrineGC-MS, LC-MS/MSPotentially specific to lipid metabolism pathways; amenable to high-sensitivity mass spectrometry.Lack of clinical validation; potential for confounding from dietary sources; requires specialized analytical methods.
Leptin AdipokineSerum, PlasmaImmunoassay (ELISA)Well-established link to adiposity and energy balance.[6]Levels are influenced by body fat mass, which can be a confounding factor.
Adiponectin AdipokineSerum, PlasmaImmunoassay (ELISA)Inversely correlated with insulin resistance and inflammation.Can be affected by factors other than metabolic health, such as kidney function.
C-Reactive Protein (CRP) Inflammatory MarkerSerum, PlasmaImmunoassayWidely available clinical test; good indicator of systemic inflammation.Non-specific to metabolic disease; elevated in various inflammatory conditions.[7]
Gamma-Glutamyl Transferase (GGT) EnzymeSerum, PlasmaEnzymatic AssayAssociated with liver fat and oxidative stress; predictive of metabolic syndrome.[6]Can be elevated due to alcohol consumption and other liver conditions.
Table 2: Comparison of this compound with Validated Biomarkers for NAFLD
BiomarkerTypeSample TypeAnalytical MethodKey AdvantagesKey Disadvantages
This compound (Potential) Long-Chain Methyl KetonePlasma, SerumGC-MS, LC-MS/MSMay reflect altered fatty acid oxidation in the liver.Not validated for NAFLD diagnosis or staging; biological significance in liver disease is unknown.
Cytokeratin-18 (CK-18) fragments Apoptosis MarkerSerum, PlasmaImmunoassay (ELISA)Reflects hepatocyte apoptosis, a key feature of NASH.[8]Less effective in distinguishing simple steatosis from healthy liver.
Ferritin Iron Storage ProteinSerum, PlasmaImmunoassayElevated levels are associated with more severe NAFLD and fibrosis.[7]Can be elevated due to other conditions like hemochromatosis or systemic inflammation.
Hyaluronic Acid (HA) GlycosaminoglycanSerum, PlasmaImmunoassayCorrelates with the degree of liver fibrosis.[7]More effective for detecting advanced fibrosis than early stages.[7]
Collagen Type I Alpha 1 Chain (COL1A1) Fibrosis MarkerLiver Tissue, potentially SerumELISA, ImmunohistochemistryIncreased protein expression may differentiate fibrotic from steatotic stages of NAFLD.[9]Primarily validated in tissue; serum-based validation is ongoing.[9]

Experimental Protocols for the Validation of this compound

The validation of a novel biomarker requires robust and reproducible analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the quantification of long-chain ketones like this compound in biological matrices.[10]

Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol is based on established methods for the analysis of long-chain organic compounds.[11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water and vortex again for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Dry the organic extract under a gentle stream of nitrogen gas.

  • Derivatization (Optional but Recommended for Ketones):

    • To the dried extract, add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.

    • Incubate at 60°C for 30 minutes to form the oxime derivative, which improves chromatographic properties and sensitivity.

    • Evaporate the solvent and reconstitute the residue in 50 µL of hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, using characteristic ions of the this compound derivative and the internal standard.

Protocol 2: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol is adapted from methods for analyzing ketones and other small molecules.[12][13]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system.

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate to 50% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole instrument.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for this compound and its internal standard.

Visualizing Workflows and Pathways

Biomarker Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a candidate biomarker like this compound.

G cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation Discovery Metabolomic Profiling (Untargeted) Candidate Candidate Biomarker Identified (this compound) Discovery->Candidate MethodDev Method Development (GC-MS or LC-MS/MS) Candidate->MethodDev Validation Method Validation (Accuracy, Precision, Linearity, Sensitivity, Specificity) MethodDev->Validation CaseControl Case-Control Study Validation->CaseControl Cohort Prospective Cohort Study Validation->Cohort Performance Assess Performance (Sensitivity, Specificity, ROC curve) CaseControl->Performance Cohort->Performance ClinicalUtility ClinicalUtility Performance->ClinicalUtility Clinical Utility Assessment

Caption: A generalized workflow for biomarker validation.

Potential Signaling Pathway Involvement: Fatty Acid β-Oxidation

As a long-chain ketone, this compound is likely a byproduct of fatty acid metabolism. The diagram below shows a simplified representation of the mitochondrial fatty acid β-oxidation pathway, which is a central process in energy metabolism and is often dysregulated in metabolic diseases.[14][15][16][17]

G FattyAcid Long-Chain Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation Mitochondrion Mitochondrial Matrix AcylCoA->Mitochondrion Transport (CPT System) BetaOx β-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production Ketogenesis Ketogenesis (in Liver) AcetylCoA->Ketogenesis Ketones Ketone Bodies (e.g., this compound) Ketogenesis->Ketones

Caption: Simplified pathway of fatty acid β-oxidation and ketogenesis.

Conclusion

This compound represents an unexplored but potentially valuable biomarker in the context of metabolic diseases, particularly those involving dysregulated lipid metabolism. While direct evidence of its clinical utility is currently lacking, its chemical nature allows for sensitive and specific quantification using established mass spectrometry techniques. The provided protocols and comparative analyses serve as a foundational guide for researchers aiming to validate this compound. Future studies should focus on quantifying this molecule in well-characterized patient cohorts to establish its association with disease presence, severity, and prognosis, ultimately determining its role in the clinical management of metabolic disorders.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 2-Nonadecanone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Nonadecanone derived from synthetic routes versus isolation from natural sources. The information presented is intended to help researchers make informed decisions when selecting a source of this compound for experimental use.

Introduction to this compound

This compound (C₁₉H₃₈O), also known as methyl heptadecyl ketone, is a long-chain aliphatic ketone with a molecular weight of approximately 282.5 g/mol .[1][2] Its structure consists of a 19-carbon chain with a carbonyl group at the second position.[1][3] This compound has been identified in various natural sources, including plants and bacteria, and is of interest for its potential biological activities.[1][2] Research applications span multiple fields, including the study of potential anti-inflammatory, antidepressant, and insecticidal properties.[1][3] Given its utility, understanding the characteristics of this compound from different origins is critical for experimental design and reproducibility.

Physicochemical Properties

The fundamental physicochemical properties of pure this compound are identical regardless of its origin. The key differentiator between synthetic and natural products lies not in the molecule itself, but in the purity and the profile of co-occurring compounds. Below is a summary of the compound's properties based on established data for the pure substance.

PropertyValueSource
CAS Number 629-66-3[1][2]
Molecular Formula C₁₉H₃₈O[1][2]
Molecular Weight 282.5 g/mol [1][2]
Appearance Fine white plates[4]
Melting Point 57.0 °C[5]
Boiling Point 343.0 - 344.0 °C (est.)[5]
Vapor Pressure 0.000137 mmHg @ 25 °C (est.)[4][5]
Water Solubility 0.65 mg/L @ 25 °C[4]
LogP (o/w) 8.34 - 8.4[2][4]

Sourcing and Purity Profile: A Comparative Overview

The primary distinctions between synthetic and naturally sourced this compound arise from their production methods, which directly influence purity, impurity profiles, and scalability.

FeatureSynthetic this compoundNaturally Sourced this compound
Source Chemical synthesis via methods like Friedel-Crafts acylation or oxidation of 2-nonadecanol.[1]Extraction from natural matrices such as plants (e.g., Curcuma pierreana), bacteria, or sediments.[2][3]
Purity Typically high (>95-99%), defined by the efficiency of the synthesis and purification process.Variable; purity depends heavily on the extraction and purification efficiency. Can be ≥85% after purification.[3]
Typical Impurities Unreacted starting materials, reagents, catalysts, and by-products from side reactions.Structurally similar lipids, sterols (e.g., cholesta-3,5-diene), isomers, and other co-extracted metabolites.[3]
Isomeric Purity High; the specific synthetic route determines the final isomeric composition, which is generally consistent.May exist as part of a complex mixture of isomers, which can be difficult to separate.
Scalability High; industrial synthesis allows for large-scale, reproducible production.[1]Limited by the abundance of the source material and the efficiency of the extraction process.
Cost Generally lower for large quantities due to scalable manufacturing processes.Can be higher due to complex extraction and purification protocols and reliance on raw material availability.

Biological Activity Considerations

While the intrinsic biological activity of the this compound molecule is constant, the observed effects in a biological system can differ based on the source due to the presence of impurities.

  • Synthetic: High-purity synthetic this compound provides a clean baseline for determining the specific activity of the compound itself. This is crucial for mechanism-of-action studies and establishing structure-activity relationships.

  • Natural: Extracts containing this compound may exhibit different or more potent biological effects. This can be due to:

    • Synergistic Effects: Other co-extracted compounds may work in concert with this compound to enhance a particular biological response.

    • Antagonistic Effects: Impurities could inhibit or counteract the activity of this compound.

    • Confounding Variables: An observed biological effect might be attributable to a minor, highly active contaminant rather than this compound itself.

Research suggests that this compound and similar long-chain ketones may exert their effects through various mechanisms, including potential anti-inflammatory action by inhibiting pro-inflammatory cytokines and interacting with insect endocrine signaling pathways.[3][6]

Experimental Protocols

To conduct a thorough comparative analysis, the following experimental protocols are recommended.

Protocol: Purity and Impurity Profiling by GC-MS

This method is standard for verifying the purity of this compound and identifying volatile impurities.

Objective: To determine the relative purity of synthetic and naturally sourced this compound samples and to tentatively identify major impurities.

Materials:

  • This compound samples (synthetic and natural)

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • GC column suitable for lipid analysis (e.g., DB-5ms or equivalent)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound sample in the chosen solvent.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Splitless mode, 250°C

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 10 min.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-500.

  • Analysis: Inject 1 µL of each prepared sample into the GC-MS.

  • Data Processing:

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Calculate the relative purity of this compound as a percentage of the total integrated peak area.

    • Compare the mass spectrum of the main peak to a reference library (e.g., NIST) to confirm its identity.[7]

    • For impurity peaks, perform library searches to tentatively identify their structures. Pay close attention to structurally similar ketones or lipids in the natural sample.

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of this compound to inhibit the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in macrophages.

Objective: To compare the dose-dependent inhibitory effect of synthetic vs. naturally sourced this compound on lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound samples, dissolved in DMSO

  • TNF-α ELISA kit

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of each this compound sample (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. The final DMSO concentration should be <0.1%. Add the diluted compounds to the cells and incubate for 1 hour.

  • Stimulation: Add LPS to each well (final concentration of 100 ng/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Viability Assay: Assess the cytotoxicity of the compounds by performing a cell viability assay on the remaining cells to ensure that the observed inhibition is not due to cell death.

  • Data Analysis: Normalize the TNF-α concentrations to the vehicle control. Plot the dose-response curves and calculate the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) for each sample.

Visualizations

The following diagrams illustrate the workflow for comparing this compound sources and a potential biological mechanism of action.

G cluster_source Sourcing cluster_analysis Comparative Analysis cluster_result Evaluation syn Synthetic This compound phys Physicochemical Characterization (MP, BP, etc.) syn->phys gcms Purity & Impurity Profiling (GC-MS) syn->gcms bio Biological Activity Assays (e.g., Anti-inflammatory) syn->bio nat Naturally Sourced This compound nat->phys nat->gcms nat->bio comp Data Comparison & Interpretation phys->comp gcms->comp bio->comp

Caption: Workflow for the comparative analysis of synthetic vs. naturally sourced this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Ketone This compound Ketone->Inhibition

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the TLR4/NF-κB pathway.

References

A Comparative Guide to the Inter-Laboratory Analysis of 2-Nonadecanone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of analytical methods is paramount for generating reliable and reproducible data. The following tables summarize typical validation parameters for two common analytical techniques used for the analysis of ketones like 2-Nonadecanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These values are indicative of the performance that can be expected and should be used as a benchmark for laboratory qualification and method validation.

Table 1: Typical Performance Characteristics of GC-MS for Ketone Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²)≥ 0.995
Accuracy (Recovery)85–115%
Intra-day Precision (RSD)≤ 15%
Inter-day Precision (RSD)≤ 15%
Limit of Detection (LOD)0.01–0.1 µg/mL
Limit of Quantification (LOQ)0.05–0.5 µg/mL

Table 2: Typical Performance Characteristics of HPLC-UV for Ketone Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²)> 0.99
Accuracy (Recovery)> 80%
Intra-day Precision (RSD)1.95–3.89%
Inter-day Precision (RSD)2.43–4.23%
Limit of Detection (LOD)0.03 µg/mL (plasma), 0.02 µg/g (tissue)
Limit of Quantification (LOQ)0.08 µg/mL (plasma), 0.04 µg/g (tissue)

Note: Data for HPLC is adapted from a study on 2-Undecanone, a structurally similar ketone, to provide a relevant comparison.[2]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of accurate analytical measurements. The following sections outline generalized methodologies for the GC-MS and HPLC analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : Splitless injection of 1 µL of the sample extract.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 10 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition : Full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

2. High-Performance Liquid Chromatography (HPLC) Protocol

While less common for non-polar compounds like this compound, HPLC can be employed, particularly after derivatization to introduce a chromophore for UV detection.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 analytical column.

  • Mobile Phase : A gradient of acetonitrile and water.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength appropriate for the derivatized compound (e.g., 254 nm).

  • Sample Preparation : May require derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enable UV detection.

Mandatory Visualizations

Logical Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from the preparation of the test material to the final data analysis.

A Preparation of Homogeneous This compound Test Material B Distribution to Participating Laboratories A->B C Analysis by Each Laboratory (GC-MS or HPLC) B->C D Submission of Analytical Results to Coordinator C->D E Statistical Analysis of Data (e.g., Z-score calculation) D->E F Generation of Inter-Laboratory Comparison Report E->F G Identification of Outliers and Methodological Discrepancies E->G H Corrective Actions and Method Harmonization G->H A Inflammatory Stimulus B Cell Membrane Receptor A->B C Intracellular Signaling Cascade (e.g., NF-κB pathway) B->C E Inhibition of Pro-inflammatory Cytokine Production C->E Inhibited by D This compound D->C F Reduced Inflammation E->F

References

Confirming the Identity of 2-Nonadecanone in Environmental Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of semi-volatile organic compounds (SVOCs) in environmental matrices is a critical task in environmental monitoring, risk assessment, and forensic investigations. 2-Nonadecanone (C₁₉H₃₈O), a long-chain aliphatic ketone, can be of natural or anthropogenic origin, and its presence in environmental samples requires robust analytical confirmation. This guide provides an objective comparison of the primary analytical methodologies for confirming the identity of this compound in environmental samples, supported by experimental protocols and performance data.

Analytical Approaches: A Comparative Overview

The principal analytical techniques for the identification of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For complex matrices where co-elution can hinder accurate identification, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers a powerful solution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2] Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it well-suited for identifying this compound. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] While less common for the analysis of long-chain ketones like this compound compared to GC-MS, LC-MS can be a valuable alternative, particularly when dealing with complex sample matrices or when derivatization is undesirable.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) provides significantly enhanced peak capacity and sensitivity, making it ideal for the analysis of highly complex environmental samples where target analytes may be present at trace levels and co-elute with matrix components in one-dimensional GC analysis.[6][7]

The choice of method depends on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation. The following sections provide detailed experimental protocols and a comparison of the performance of these techniques.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for the identification of this compound and similar long-chain ketones. Please note that specific performance metrics can vary depending on the exact experimental conditions, instrumentation, and sample matrix.

Parameter GC-MS LC-MS/MS GCxGC-TOF-MS
Limit of Detection (LOD) Low ng/g to µg/g (soil)[8]; ng/L (water)ng/L to µg/L (water)[9][10]pg/g to ng/g (soil)[7]
Limit of Quantification (LOQ) Low µg/kg to mg/kg (soil)[11]Low µg/L (water)[10]Low ng/g (soil)[7]
Recovery 70-120% (typical acceptable range)[12]77-160% (for some organics in water)[10]Generally high due to improved separation
Precision (%RSD) < 15%[11]< 5.0% (for some organics in water)[10]Typically < 10%
Selectivity High, dependent on chromatographic separationHigh, especially with MS/MSVery High
Throughput ModerateHighLow to Moderate

Experimental Protocols

Method 1: GC-MS Analysis of this compound in Soil

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis.[1][8][13]

1. Sample Preparation (QuEChERS Extraction): a. Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[14] d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes. f. Transfer the supernatant (acetonitrile layer) to a clean tube.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 x g for 2 minutes. d. The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Confirmation of Identity: a. Mass Spectrum: Compare the acquired mass spectrum with a reference spectrum from a library such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 282 and key fragment ions.[15][16][17] b. Retention Index: Calculate the Kovats retention index (RI) of the peak and compare it with a known value for this compound on the specific GC column used. The Kovats RI for this compound on a non-polar column is typically in the range of 2071-2106.[16][18][19]

Method 2: LC-MS/MS Analysis of this compound in Water

This protocol involves solid-phase extraction (SPE) for sample pre-concentration followed by LC-MS/MS analysis.[10][20][21]

1. Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water. b. Pass a known volume of the water sample (e.g., 500 mL) through the cartridge. c. Wash the cartridge with deionized water to remove interferences. d. Elute the retained analytes with a suitable organic solvent (e.g., methanol or acetonitrile). e. The eluate can be concentrated and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor for the precursor ion [M+H]⁺ of this compound (m/z 283.3) and its characteristic product ions.

3. Confirmation of Identity: a. Retention Time: Match the retention time of the analyte with that of a pure standard of this compound. b. MS/MS Spectrum: Compare the fragmentation pattern of the analyte with that of the standard.

Method 3: HS-SPME-GC-MS Analysis of this compound in Air

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of semi-volatile compounds from an air sample, followed by GC-MS analysis.[3][22][23]

1. Sample Preparation (HS-SPME): a. Place a known volume of the air sample in a sealed headspace vial. b. Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial. c. The extraction can be performed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for the partitioning of analytes onto the fiber.

2. GC-MS Parameters:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector.

  • GC-MS conditions: Similar to those described in Method 1.

3. Confirmation of Identity: a. Mass Spectrum: As described in Method 1. b. Retention Index: As described in Method 1.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation (Soil) cluster_analysis GC-MS Analysis cluster_confirmation Confirmation of Identity soil_sample 1. Soil Sample (10g) extraction 2. Add Acetonitrile & QuEChERS Salts soil_sample->extraction centrifuge1 3. Shake & Centrifuge extraction->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant dSPE 5. d-SPE Cleanup (PSA + MgSO4) supernatant->dSPE centrifuge2 6. Vortex & Centrifuge dSPE->centrifuge2 final_extract 7. Final Extract for GC-MS centrifuge2->final_extract injection 8. Inject Extract final_extract->injection separation 9. Chromatographic Separation (DB-5ms column) injection->separation detection 10. Mass Spectrometric Detection (EI, Scan Mode) separation->detection mass_spectrum 11. Compare Mass Spectrum to NIST Library detection->mass_spectrum retention_index 12. Calculate & Compare Kovats Retention Index detection->retention_index identification 13. Confirmed Identity of this compound mass_spectrum->identification retention_index->identification

Caption: Workflow for GC-MS analysis of this compound in soil.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Water) cluster_analysis LC-MS/MS Analysis cluster_confirmation Confirmation of Identity water_sample 1. Water Sample sample_loading 3. Sample Loading water_sample->sample_loading spe_conditioning 2. SPE Cartridge Conditioning spe_conditioning->sample_loading spe_wash 4. Cartridge Wash sample_loading->spe_wash elution 5. Analyte Elution spe_wash->elution concentration 6. Eluate Concentration & Reconstitution elution->concentration final_extract 7. Final Extract for LC-MS/MS concentration->final_extract injection 8. Inject Extract final_extract->injection separation 9. Chromatographic Separation (C18 column) injection->separation detection 10. MS/MS Detection (ESI+, MRM Mode) separation->detection retention_time 11. Compare Retention Time with Standard detection->retention_time msms_spectrum 12. Compare MS/MS Spectrum with Standard detection->msms_spectrum identification 13. Confirmed Identity of this compound retention_time->identification msms_spectrum->identification

Caption: Workflow for LC-MS/MS analysis of this compound in water.

GCxGC_TOF_MS_Logic cluster_problem Challenge in Complex Samples cluster_solution GCxGC-TOF-MS Solution cluster_outcome Result coelution Co-elution of this compound with Matrix Interferences gc1 1st Dimension GC Separation (e.g., by boiling point) coelution->gc1 Addressed by modulator Modulation (trapping and re-injection) gc1->modulator gc2 2nd Dimension GC Separation (e.g., by polarity) modulator->gc2 tofms TOF-MS Detection (high-speed, full-spectrum acquisition) gc2->tofms resolved_peak Resolved this compound Peak tofms->resolved_peak clean_spectrum Interference-Free Mass Spectrum tofms->clean_spectrum accurate_id Accurate Identification & Quantification resolved_peak->accurate_id clean_spectrum->accurate_id

References

2-Nonadecanone vs. Other Long-Chain Ketones in Pheromone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of semiochemicals is paramount. This guide provides an objective comparison of 2-nonadecanone and other long-chain ketones in the context of pheromone research, supported by experimental data and detailed methodologies.

Long-chain ketones represent a significant class of chemical signals in the insect world, mediating a variety of behaviors from mating and aggregation to alarm and defense. Among these, this compound, a 19-carbon methyl ketone, has been identified in various natural sources, though its specific role as a pheromone is less documented compared to its shorter-chain counterparts. This guide delves into the available research to compare the efficacy and mechanisms of this compound and other long-chain ketones in eliciting behavioral and physiological responses in insects.

Performance Comparison of Long-Chain Ketones as Mosquito Repellents

A key area of research for long-chain ketones is their potential as insect repellents. A study on the repellency of a homologous series of aliphatic methyl ketones (from C7 to C15) against the malaria vector Anopheles gambiae provides valuable comparative data. The results indicate a clear structure-activity relationship, with repellency generally increasing with chain length up to a certain point.

CompoundConcentration (%)Mean % Repellency (± SE)
2-Nonanone 0.137.2 ± 4.2
142.6 ± 3.6
1053.3 ± 4.2
2586.2 ± 3.6
2-Decanone 0.18.0 ± 2.7
113.8 ± 2.1
1034.0 ± 5.7
2583.4 ± 4.5
2-Undecanone 0.135.2 ± 6.3
150.9 ± 4.6
1064.4 ± 7.7
2591.8 ± 5.0
2-Dodecanone 0.124.3 ± 6.2
127.1 ± 4.1
1053.9 ± 9.3
25100 ± 0
2-Tridecanone 0.123.5 ± 4.3
144.2 ± 2.1
1088.3 ± 7.3
25100 ± 0
2-Pentadecanone 0.117.6 ± 2.9
141.6 ± 3.6
1065.6 ± 6.1
2593.3 ± 4.2
DEET (Control) 0.113.1 ± 2.6
182.7 ± 1.9
10100 ± 0
25100 ± 0

Data from Innocent et al. (2008)[1][2]. Repellency was tested against Anopheles gambiae using the arm-in-cage method.

Experimental Protocols

To facilitate further research and comparative studies, this section details the methodologies for key experiments in pheromone research involving long-chain ketones.

Synthesis of Long-Chain Methyl Ketones

The synthesis of long-chain methyl ketones is a crucial first step for conducting bioassays. A common and effective method is the acetoacetic ester synthesis.

General Protocol for Acetoacetic Ester Synthesis of Methyl Ketones:

  • Alkylation: Ethyl acetoacetate is deprotonated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is then reacted with a long-chain alkyl halide (e.g., 1-bromoheptadecane for the synthesis of a precursor to this compound).

  • Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by gentle heating to promote decarboxylation, yielding the desired long-chain methyl ketone.

  • Purification: The crude product is purified using techniques such as distillation or column chromatography to obtain the pure methyl ketone for use in bioassays.

For a detailed, specific example, refer to the synthesis of methyl n-amyl ketone via the ketone decomposition of ethyl n-butylacetoacetate[3].

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to volatile chemicals, allowing for the assessment of attraction or repellency.

Protocol for Y-Tube Olfactometer Assay with Mosquitoes:

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A constant, purified, and humidified airflow is passed through each arm of the Y-tube.

  • Odor Source: The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one arm, while a filter paper with the solvent alone is placed in the other arm as a control.

  • Insect Release: A single adult insect (e.g., a female mosquito) is introduced at the base of the Y-tube.

  • Data Collection: The choice of the insect (which arm it enters and the time spent in each arm) is recorded over a set period.

  • Data Analysis: The preference or avoidance is typically calculated as a preference index or by comparing the number of insects choosing the treatment arm versus the control arm.

G cluster_setup Apparatus Setup cluster_arms Odor Delivery cluster_release Insect Response Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Flow_Meter1 Flow Meter 1 Humidifier->Flow_Meter1 Flow_Meter2 Flow Meter 2 Humidifier->Flow_Meter2 Odor_Arm Treatment Arm (e.g., this compound) Flow_Meter1->Odor_Arm Control_Arm Control Arm (Solvent) Flow_Meter2->Control_Arm Y_Tube Y-Tube Observation Record Choice and Time Y_Tube->Observation Odor_Arm->Y_Tube Control_Arm->Y_Tube Release_Chamber Insect Release Chamber Release_Chamber->Y_Tube Introduce Insect G cluster_prep Preparation cluster_setup EAG Setup cluster_stimulus Stimulus & Recording Immobilize Immobilize Insect Excise Excise Antenna Immobilize->Excise Mount Mount Antenna on Electrodes Excise->Mount Reference Reference Electrode (Base) Mount->Reference Recording Recording Electrode (Tip) Mount->Recording Amplifier Amplify Signal Recording->Amplifier Stimulus Deliver Odor Puff Stimulus->Mount Stimulate Antenna Recorder Record EAG Response Amplifier->Recorder G cluster_sensillum Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Odorant Long-Chain Ketone Pore Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) (Ion Channel) OBP->OR Transports to Ion_Channel Ion Channel Opens OR->Ion_Channel Activates Membrane Dendritic Membrane Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Antennal Lobe Action_Potential->Brain Signal to Brain

References

A Researcher's Guide to Evaluating the Purity of Commercial 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the case of 2-Nonadecanone, a long-chain aliphatic ketone with applications in various research fields, ensuring high purity is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for evaluating the purity of commercial this compound samples, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.

Introduction to this compound and the Imperative of Purity

This compound (C₁₉H₃₈O), also known as methyl heptadecyl ketone, is a waxy solid at room temperature. Its long alkyl chain and ketone functional group contribute to its use in organic synthesis, as a standard in gas chromatography, and in the study of insect pheromones. Commercial grades of this compound can vary in purity, with stated purities often ranging from 80% to over 98%. Impurities can arise from the synthetic route employed or degradation over time. Common synthetic methods include the Friedel-Crafts acylation of heptadecane with acetyl chloride and the oxidation of 2-nonadecanol. These processes can introduce unreacted starting materials, solvents, and side-products as impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, qNMR, and DSC for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Measurement of the depression and broadening of the melting point caused by impurities.
Primary Measurement Peak area of the analyte relative to an internal or external standard.Integral of a specific proton signal of the analyte relative to a certified internal standard.Heat flow as a function of temperature.
Strengths High sensitivity and selectivity for volatile and semi-volatile impurities. Excellent for identifying unknown impurities.Primary ratio method; does not require a specific certified reference material of the analyte. High precision and accuracy. Provides structural information.Rapid screening method for overall purity of crystalline solids. Requires small sample amount.
Limitations Requires derivatization for non-volatile impurities. Potential for thermal degradation of the analyte. Calibration is necessary.Lower sensitivity compared to GC-MS. Potential for signal overlap with impurities or the solvent.Only applicable to crystalline solids with a sharp melting point. Insensitive to impurities that are insoluble in the melt or form solid solutions. Does not identify impurities.
Typical Sample Size 1-10 mg5-20 mg1-5 mg
Estimated Purity Range 80-99.9%95-100%98-100%

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and comparable data. Below are recommended starting protocols for the analysis of this compound using GC-MS, qNMR, and DSC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture. For this compound, it can effectively separate the main component from shorter or longer chain homologues, isomers, and residual solvents.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane or ethyl acetate.

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., squalane) to the solution.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Expected Results: The Kovats retention index for this compound on a standard non-polar column is approximately 2090.[1] The mass spectrum will show a molecular ion peak at m/z 282.5 and characteristic fragmentation patterns of a methyl ketone.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Sample Preparation:

  • Accurately weigh 15-20 mg of the this compound sample into a clean vial.

  • Accurately weigh 5-10 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or maleic acid) into the same vial. Ensure the chosen standard has proton signals that do not overlap with the analyte's signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the methyl protons (C1) at approximately 2.13 ppm and the triplet from the methyl protons (C19) at approximately 0.88 ppm are suitable for integration. For 1,4-bis(trimethylsilyl)benzene, the singlet from the trimethylsilyl protons at ~0.25 ppm is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline solid, impurities will cause a depression and broadening of the melting peak, which can be used to estimate the purity. The melting point of this compound is reported to be in the range of 54-57 °C.[2][3]

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

Instrumentation and Conditions:

  • DSC Instrument: TA Instruments Q2000 or equivalent.

  • Temperature Range: 25 °C to 80 °C.

  • Heating Rate: 1-2 °C/min. A slow heating rate is crucial for achieving thermal equilibrium and accurate purity determination.

  • Purge Gas: Nitrogen at 50 mL/min.

Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the mole fraction of impurities to the melting temperature depression. Most modern DSC software includes a purity analysis package that performs this calculation automatically. The analysis involves integrating partial areas of the melting endotherm and plotting the sample temperature (T_s) versus the reciprocal of the fraction melted (1/F). The resulting linear plot is extrapolated to 1/F = 0 to determine the melting point of the pure substance, and the slope is used to calculate the mole fraction of impurities.

Potential Impurities in Commercial this compound

Understanding the potential impurities is key to selecting the appropriate analytical method and interpreting the results.

  • From Friedel-Crafts Acylation:

    • Unreacted Heptadecane: A long-chain alkane that would be visible in GC-MS.

    • Residual Acetyl Chloride or Acetic Anhydride: Highly reactive and likely quenched during workup, but could lead to acetylated byproducts.

    • Isomeric Ketones: Positional isomers of this compound may form and could be difficult to separate by GC.

    • Polyacylated Products: Less likely due to the deactivating effect of the ketone group.[4]

  • From Oxidation of 2-Nonadecanol:

    • Unreacted 2-Nonadecanol: A long-chain alcohol that would have a different retention time in GC-MS and distinct signals in NMR.

    • Over-oxidation Products: Such as carboxylic acids (e.g., nonadecanoic acid), which are less volatile and may require derivatization for GC-MS analysis.[5]

    • Residual Oxidizing Agents and Byproducts: Depending on the reagent used (e.g., PCC, Jones reagent, Swern oxidation), various inorganic or organic byproducts could be present.[6][7]

  • Degradation Products:

    • Oxidation Products: Further oxidation of the ketone can occur over time, especially with exposure to air and light.[8]

Visualizing the Workflow and Logic

To provide a clear overview of the experimental and decision-making processes, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample Commercial this compound Sample Prep_GC Dissolve in Hexane Add Internal Standard Sample->Prep_GC Prep_NMR Dissolve in CDCl3 Add Internal Standard Sample->Prep_NMR Prep_DSC Weigh into Al pan Hermetically seal Sample->Prep_DSC GCMS GC-MS Analysis Prep_GC->GCMS qNMR qNMR Analysis Prep_NMR->qNMR DSC DSC Analysis Prep_DSC->DSC Data_GC Chromatogram & Mass Spectra Peak Integration Purity Calculation GCMS->Data_GC Data_NMR NMR Spectrum Signal Integration Purity Calculation qNMR->Data_NMR Data_DSC Thermogram Melting Point Depression Purity Calculation DSC->Data_DSC

A streamlined workflow for the purity analysis of this compound.

PurityEvaluationLogic Start Evaluate Purity of This compound Sample Screening Initial Purity Screening Needed? Start->Screening DSC Perform DSC Analysis Screening->DSC Yes Identify_Impurities Need to Identify/Quantify Specific Impurities? Screening->Identify_Impurities No Purity_High Purity > 98%? DSC->Purity_High Purity_High->Identify_Impurities Yes Report Report Final Purity and Impurity Profile Purity_High->Report No, sufficient GCMS Perform GC-MS Analysis Identify_Impurities->GCMS Yes qNMR Perform qNMR for Absolute Purity Identify_Impurities->qNMR No, require absolute purity GCMS->qNMR Confirm with orthogonal method GCMS->Report qNMR->Report

Logical flow for selecting the appropriate purity evaluation method.

Conclusion

The evaluation of this compound purity requires a thoughtful selection of analytical techniques based on the specific research needs. For a quick assessment of high-purity crystalline samples, DSC provides a rapid and straightforward approach. When identification and quantification of volatile or semi-volatile impurities are necessary, GC-MS is the method of choice. For the highest accuracy and precision in determining the absolute purity without a specific certified reference material of this compound, qNMR is the gold standard. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their this compound samples, ensuring the integrity and validity of their scientific work.

References

Comparative Bioactivity Analysis of 2-Nonadecanone: A Statistical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, this guide delves into the bioactivity of 2-Nonadecanone, presenting a statistical overview of its performance against established alternatives in anti-inflammatory, antidepressant, and insecticidal applications. This publication synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways to facilitate informed decision-making in research and development.

Executive Summary

This compound, a long-chain methyl ketone, has demonstrated a range of biological activities. This guide provides a comparative analysis of its efficacy in key therapeutic and pest control areas. In vivo studies suggest that this compound exhibits antidepressant and anti-inflammatory properties. However, a lack of specific in vitro quantitative data for its anti-inflammatory and insecticidal activities presents a challenge for direct comparison with well-characterized compounds. This guide collates the available data and provides context through comparison with established alternatives: curcumin for anti-inflammatory activity, fluoxetine for antidepressant effects, and azadirachtin for insecticidal properties.

Anti-inflammatory Activity: this compound vs. Curcumin

For comparison, Curcumin , a well-studied natural anti-inflammatory agent, exhibits potent inhibition of inflammatory pathways. In LPS-stimulated RAW 264.7 macrophages, curcumin has been shown to inhibit NO production with a reported IC50 value of 11.0 ± 0.59 μM.[2] This effect is largely attributed to its ability to suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5]

CompoundAssayModelEndpointResultCitation
This compound In vivo anti-inflammatorySprague-Dawley RatsReduction of IL-1β and TNF-αDose-dependent decrease[1]
Curcumin In vitro NO InhibitionLPS-stimulated RAW 264.7 macrophagesIC5011.0 ± 0.59 μM[2]
Signaling Pathway: Curcumin's Anti-inflammatory Action

Curcumin's anti-inflammatory effects are mediated through the inhibition of multiple signaling cascades. A primary target is the NF-κB pathway. Under inflammatory conditions (e.g., LPS stimulation), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Curcumin can inhibit this pathway at multiple points, including the activation of IKK.

LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes induces Curcumin Curcumin Curcumin->IKK inhibits

Curcumin inhibits the NF-κB signaling pathway.

Antidepressant Activity: this compound vs. Fluoxetine

The antidepressant potential of this compound has been evaluated using the Forced Swim Test (FST) in rats. In this model, a reduction in immobility time is indicative of an antidepressant-like effect. A study reported that this compound dose-dependently decreased the immobility time of rats in the FST.[1]

For comparison, Fluoxetine , a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a standard positive control in the FST. Numerous studies have demonstrated that fluoxetine significantly reduces immobility time in rodents. For instance, in male Wistar rats, fluoxetine administered at 1.0 mg/kg was shown to be the lowest effective dose to significantly reduce the total time of immobility.[5]

CompoundAssayModelEndpointResultCitation
This compound Forced Swim TestSprague-Dawley RatsImmobility TimeDose-dependent decrease[1]
Fluoxetine Forced Swim TestMale Wistar RatsImmobility TimeSignificant decrease at 1.0 mg/kg[5]
Signaling Pathway: Fluoxetine's Antidepressant Action

The neuroprotective and antidepressant effects of fluoxetine are linked to the modulation of several signaling pathways, including the p38 MAPK pathway. Chronic stress can lead to the activation of p38 MAPK, which in turn can promote neural inflammation and apoptosis. Fluoxetine has been shown to exert its antidepressant effects by inhibiting the p38 MAPK signaling pathway, thereby preventing these detrimental outcomes.[6]

Chronic_Stress Chronic Stress p38_MAPK p38 MAPK Activation Chronic_Stress->p38_MAPK induces Neural_Inflammation Neural Inflammation p38_MAPK->Neural_Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Depressive_Behavior Depressive Behavior Neural_Inflammation->Depressive_Behavior Apoptosis->Depressive_Behavior Fluoxetine Fluoxetine Fluoxetine->p38_MAPK inhibits

Fluoxetine inhibits the p38 MAPK signaling pathway.

Insecticidal Activity: this compound vs. Azadirachtin

While this compound is suggested to have insecticidal properties, with some studies indicating the activity of related methyl ketones against various insects, specific LC50 (lethal concentration, 50%) values for this compound against common insect pests are not well-documented.[7] One study on the toxicity of 2-tridecanone and its analogs against first instar H. zea larvae provides some context, but direct data for this compound is needed for a robust comparison.[8]

In contrast, Azadirachtin , a limonoid from the neem tree (Azadirachta indica), is a well-established botanical insecticide with broad-spectrum activity. Its efficacy has been quantified against numerous insect species. For example, against the 4th larval instar of Spodoptera littoralis, the LC50 value for a hexane extract of A. indica (rich in azadirachtin) was reported as 14.3%.[1] Another study reported an LC50 of 3.3 ppm for azadirachtin against 4th instar S. littoralis larvae after 12 days.[9]

CompoundAssayTarget InsectEndpointResultCitation
This compound Insecticidal Bioassay-LC50Data not available-
Azadirachtin Larvicidal BioassaySpodoptera littoralis (4th instar)LC50 (12 days)3.3 ppm[9]
Mechanism of Action: Azadirachtin

Azadirachtin acts as an insect growth regulator by interfering with the insect's endocrine system. It mimics the natural insect hormone ecdysone and disrupts the molting process. This leads to developmental abnormalities and mortality. Azadirachtin is also a potent antifeedant.

Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor Azadirachtin->Ecdysone_Receptor binds to Feeding_Behavior Feeding Behavior Azadirachtin->Feeding_Behavior inhibits (antifeedant) Hormonal_Cascade Hormonal Cascade Ecdysone_Receptor->Hormonal_Cascade disrupts Molting_Process Molting Process Hormonal_Cascade->Molting_Process impairs Growth_Disruption Growth Disruption & Mortality Molting_Process->Growth_Disruption

Azadirachtin's insecticidal mechanism of action.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or curcumin) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL (except for the control group) and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

Forced Swim Test (FST) for Antidepressant Activity
  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Acclimatization: Animals (rats or mice) are allowed to acclimatize to the testing room for at least 1 hour before the experiment.

  • Pre-test Session: On the first day, each animal is placed individually in the cylinder for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., this compound or fluoxetine) or vehicle at a specified time before being placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[11][12][13]

Insecticidal Bioassay: Larvicidal Activity
  • Test Organism: Larvae of a target insect species (e.g., Aedes aegypti or Spodoptera littoralis) at a specific instar are used.

  • Preparation of Test Solutions: A stock solution of the test compound (e.g., this compound or azadirachtin extract) is prepared in an appropriate solvent (e.g., acetone or ethanol). A series of dilutions are then prepared.

  • Exposure: A specified number of larvae are placed in beakers containing a known volume of water. The test solutions are added to the beakers to achieve the desired final concentrations. A control group with the solvent alone is also included.

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The percentage of mortality is corrected for control mortality using Abbott's formula. The LC50 value and its 95% confidence limits are calculated using probit analysis.[6][14][15][16]

Conclusion

This compound shows promise as a bioactive compound with potential applications in the pharmaceutical and agricultural sectors. The existing in vivo data for its antidepressant and anti-inflammatory activities are encouraging. However, to fully assess its potential and enable a robust comparison with established alternatives, further research is required to generate quantitative in vitro bioactivity data, particularly for its anti-inflammatory and insecticidal effects. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in designing future studies to elucidate the full therapeutic and practical potential of this compound.

References

Orthogonal Methods for the Validation of 2-Nonadecanone Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and validation of volatile organic compounds (VOCs) such as 2-Nonadecanone are critical in various research fields, including biomarker discovery and drug development. To ensure the reliability of analytical results, employing orthogonal methods—techniques that rely on different physicochemical principles—is an indispensable strategy. This guide provides a comparative overview of three primary orthogonal methods for the validation of this compound identification: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable validation strategy.

Performance Comparison of Orthogonal Methods

The selection of an appropriate analytical technique depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance characteristics of GC-MS, NMR, and FTIR for the analysis of long-chain ketones like this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by boiling point and polarity, followed by mass-to-charge ratio detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation causing molecular vibrations.
Selectivity High (based on retention time and mass spectrum).High (based on unique chemical shifts and coupling constants).Moderate (functional group specific).
Sensitivity Very High (pg to fg range).[1]Moderate (µg to mg range).[2]Low (mg range).
Limit of Detection (LOD) Low pg range on-column for similar long-chain compounds.[1]~45.0 µM for ketones like β-hydroxybutyrate.[2][3]Typically in the % concentration range.
Limit of Quantification (LOQ) ~0.3 pg on-column for similar long-chain compounds.[1]~45.0 µM for ketones like β-hydroxybutyrate.[2][3]High µg to mg range.
Linearity (R²) >0.999 for long-chain ketones.[1]>0.99 for ketones.[2][3]Generally used for qualitative identification.
Sample Throughput HighModerateHigh
Structural Information Fragmentation pattern provides clues to molecular structure.Detailed information on molecular structure and connectivity.Information about the presence of specific functional groups.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS, NMR, and FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile compounds due to its high sensitivity and specificity.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample (e.g., biological fluid, environmental sample) into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[4]

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-550.

Data Analysis: The identification of this compound is confirmed by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library such as the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing, or a quantitative standard like maleic acid for qNMR).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6][7]

¹H and ¹³C NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~3 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: ~1 s

Data Analysis: The structure of this compound is confirmed by analyzing the chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra and comparing them to reference spectra or predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a single drop of the neat this compound liquid sample directly onto the ATR crystal.[8]

FTIR Acquisition Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar.

  • Accessory: ATR accessory with a diamond crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis: The presence of this compound is supported by the identification of a strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically observed around 1715 cm⁻¹. Additional peaks corresponding to C-H stretches and bends from the long alkyl chain will also be present. The obtained spectrum should be compared with a reference spectrum of this compound.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each orthogonal method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Vial Incubation Incubation (60°C) Sample->Incubation SPME HS-SPME Adsorption Incubation->SPME Injector GC Injector (Desorption) SPME->Injector Fiber Transfer Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Chromatogram Chromatogram & Mass Spectrum MS->Chromatogram Library Spectral Library Comparison Chromatogram->Library Identification Identification Library->Identification

Caption: Workflow for this compound identification by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer Acquisition ¹H & ¹³C Spectra Acquisition Spectrometer->Acquisition Process Data Processing (FID -> Spectrum) Acquisition->Process Analyze Spectral Analysis (Shifts, Couplings) Process->Analyze Structure Structure Confirmation Analyze->Structure

Caption: Workflow for this compound identification by NMR.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Sample Place Neat Liquid on ATR Crystal Spectrometer FTIR Spectrometer Sample->Spectrometer Acquisition Acquire Spectrum Spectrometer->Acquisition Spectrum Infrared Spectrum Acquisition->Spectrum Analyze Peak Identification Spectrum->Analyze FunctionalGroup Functional Group Confirmation Analyze->FunctionalGroup

Caption: Workflow for this compound identification by FTIR.

By integrating these orthogonal methods, researchers can achieve a high degree of confidence in the identification of this compound, thereby ensuring the robustness and validity of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 2-Nonadecanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-Nonadecanone, a comprehensive understanding of the correct disposal procedures is essential. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is not extensively detailed in all safety data sheets, it is prudent to handle it with care, following standard laboratory safety procedures.[1][2] As a ketone, it should be treated as a potentially flammable and hazardous substance.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area, preferably under a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste.[4][5][6] Never dispose of this compound down the drain or in regular trash.[4][7]

  • Waste Identification and Classification:

    • Classify this compound waste as hazardous chemical waste. Due to its nature as a ketone, it may be categorized as flammable.[3][8]

    • Do not mix this compound waste with other incompatible waste streams.[9][10][11] It is crucial to segregate halogenated and non-halogenated solvents.[10]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][8][9] The original container, if in good condition, is often a suitable choice.[4]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][8][11] The label should be securely affixed and legible.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]

    • The SAA should be located away from heat sources, sparks, and general foot traffic.[6]

    • Ensure secondary containment, such as a spill tray, is used to prevent environmental contamination in case of a leak.[5][9]

    • Keep the waste container closed at all times, except when adding waste.[4][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to schedule a pickup for the this compound waste.[4]

    • Provide them with accurate information about the waste, as indicated on the label.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Contain the spill using appropriate absorbent materials.

    • All materials used for spill cleanup must also be treated as hazardous waste and disposed of in the same manner as the original chemical.[4]

    • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[4]

Quantitative Data for this compound

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₉H₃₈O[1][12][13]
Molecular Weight 282.5 g/mol [12]
Appearance Fine white plates[1][2]
Melting Point 57.0 °C[2]
Boiling Point 343.0 to 344.0 °C (estimated)[2]
Flash Point 73.9 °C (165.0 °F) (estimated)[2]
Water Solubility 0.004793 mg/L at 25 °C (estimated)[2]
Solubility Soluble in alcohol[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Spill Occurs A->J C Classify as Hazardous Chemical Waste B->C D Select Chemically Compatible & Leak-Proof Container C->D E Label Container: 'Hazardous Waste' 'this compound' Concentration & Quantity D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Keep Container Securely Closed F->G H Contact EHS for Waste Pickup G->H I EHS Collects Waste for Proper Disposal H->I J->H Large Spill (Evacuate & Report) K Contain Spill with Absorbent Material J->K Small Spill L Treat Spill Debris as Hazardous Waste K->L L->D

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a compliant laboratory environment.

References

Personal protective equipment for handling 2-Nonadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Nonadecanone

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Physicochemical and Hazard Data

Properly understanding the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₃₈O[1][2][3][4]
Molecular Weight 282.51 g/mol [1][2][4]
Appearance Fine white plates / solid[1]
Melting Point 54 - 57 °C (129 - 135 °F)[3][4][5]
Boiling Point ~343 - 344 °C (~649 - 651 °F) (estimated)[5]
Flash Point >100 °C (>212 °F)[4]
Water Solubility Very low (practically insoluble)[1][5]
Solubility Soluble in alcohol[5]
Vapor Pressure 0.000137 mmHg @ 25 °C (estimated)[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk. This section provides step-by-step procedural guidance.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes, dust, and airborne particles.[6][7][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact.[6][7][8]
Body Protection Standard laboratory coat.Minimizes the risk of skin exposure to spills.[7][8]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated.Protects against inhalation, which may be hazardous.[6][7]
Step-by-Step Handling and Storage Protocol

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label correctly identifies the contents as this compound and is legible.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

Storage:

  • Store in a tightly closed, properly labeled container.[1][6][7][8]

  • Keep the container in a cool, dry, and well-ventilated area.[1][6][7][9]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

  • Ensure the storage area is segregated from heat, sparks, and open flames.[6][7][10]

Handling and Use:

  • Always handle this compound within a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[6]

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin and eyes.[8][11]

  • Minimize the generation of dust when handling the solid form.[8][9]

  • Use non-sparking tools and ground all equipment containing the material to prevent static discharge.[7][9]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[8]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] 2. Remove contact lenses if present and easy to do.[6] 3. Seek medical attention if irritation persists.[6][12]
Skin Contact 1. Remove any contaminated clothing immediately.[6][12] 2. Wash the affected skin area thoroughly with soap and water.[6][13] 3. Seek medical attention if irritation develops or persists.[6]
Inhalation 1. Move the affected person to fresh air immediately.[6][7][12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][12] 3. Seek immediate medical attention.[6]
Ingestion 1. Do NOT induce vomiting.[6] 2. Never give anything by mouth to an unconscious person.[6] 3. If a large quantity is swallowed, rinse the mouth with water and seek immediate medical attention.[6][10]
Spill and Disposal Plan

Spill Response: In the event of a spill, a coordinated and safe response is necessary to prevent exposure and environmental contamination. The workflow below outlines the required steps.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_dispose Phase 3: Final Steps spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert Safety First ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Sweep solid / Use inert absorbent) contain->cleanup Avoid dust/spreading package Package Waste in Labeled Container cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate report Report Incident decontaminate->report Follow institutional protocol

Diagram: Workflow for this compound Spill Response.

Waste Disposal:

  • All waste containing this compound, including contaminated absorbents and PPE, must be collected in a suitable, sealed, and clearly labeled container.[11]

  • Dispose of chemical waste as hazardous waste.[10]

  • Do not dispose of it down the drain or in general trash.[9][11][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[8]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.